NH-bis(PEG1-acid)
Description
BenchChem offers high-quality NH-bis(PEG1-acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NH-bis(PEG1-acid) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C10H19NO6 |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
3-[2-[2-(2-carboxyethoxy)ethylamino]ethoxy]propanoic acid |
InChI |
InChI=1S/C10H19NO6/c12-9(13)1-5-16-7-3-11-4-8-17-6-2-10(14)15/h11H,1-8H2,(H,12,13)(H,14,15) |
InChI Key |
AUDMMGYLBOGZAK-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCNCCOCCC(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Architecting High-DAR Bioconjugates: A Technical Guide to NH-bis(PEG1-acid)
The following technical guide is structured to serve as a definitive reference for the application of NH-bis(PEG1-acid) in bioconjugation and drug development.
Executive Summary
In the precise engineering of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), linker chemistry dictates efficacy as much as the payload itself. NH-bis(PEG1-acid) represents a critical class of branched, heterobifunctional linkers designed to double the payload capacity (Drug-to-Antibody Ratio, DAR) while maintaining high aqueous solubility.
This guide analyzes the physicochemical architecture of NH-bis(PEG1-acid), establishes its role in overcoming steric hindrance, and provides a validated protocol for its integration into high-potency biotherapeutics.
Chemical Identity & Architecture
Unlike linear PEGs that offer a 1:1 conjugation stoichiometry, NH-bis(PEG1-acid) features a "Y-shaped" architecture. A central secondary amine (NH) serves as the anchor point, while two polyethylene glycol (PEG) arms terminate in carboxylic acids, creating a scaffold for dual-payload attachment.
Core Specifications
| Property | Specification |
| Chemical Name | Bis[2-(2-carboxyethoxy)ethyl]amine (IUPAC derivative) |
| Common Name | NH-bis(PEG1-acid) |
| CAS Number | 1398044-54-6 (Refers to the Boc-protected precursor); Free amine often supplied as HCl/TFA salt. |
| Molecular Formula | |
| Molecular Weight | 249.26 g/mol |
| Spacer Length | ~12 Å (estimated from NH to COOH) |
| Solubility | High (Water, DMSO, DMF, DCM) |
| Purity Standard | >95% (HPLC) |
Structural Logic
The "PEG1" designation in this molecule refers to the ethylene glycol unit (
Chemical Structure Visualization:
Strategic Utility in Drug Development
Doubling the DAR (Drug-to-Antibody Ratio)
The primary utility of NH-bis(PEG1-acid) is signal amplification . By conjugating the central amine to a single site on an antibody (e.g., via an NHS-ester on the antibody or via reductive amination), researchers generate two free carboxylic acid sites.
-
Linear Linker: 1 Attachment Site = 1 Drug Molecule.
-
NH-bis(PEG1-acid): 1 Attachment Site = 2 Drug Molecules.
Solubility Enhancement
Hydrophobic payloads (e.g., PBD dimers, auristatins) often precipitate or cause antibody aggregation. The hydrophilic ether oxygens in the PEG arms of NH-bis(PEG1-acid) create a hydration shell, masking the hydrophobicity of the attached payloads.
Experimental Framework: Conjugation Protocol
This protocol describes a "Core-First" approach: attaching the linker to a scaffold (e.g., a small molecule core or surface) via the NH group, followed by activation of the COOH arms.
Prerequisites:
-
Linker: NH-bis(PEG1-acid) (as HCl or TFA salt).
-
Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).
-
Solvent: Anhydrous DMF or DMSO.
-
Base: DIPEA (N,N-Diisopropylethylamine).
Phase 1: N-Functionalization (Anchoring)
Target: Reacting the Linker's NH with an Activated Ester (R-NHS).
-
Dissolution: Dissolve the target molecule (containing an activated NHS ester) in anhydrous DMF.
-
Linker Addition: Add 1.2 equivalents of NH-bis(PEG1-acid) relative to the target.
-
Basification: Add 2.0 - 3.0 equivalents of DIPEA. Crucial: The secondary amine of the linker is often supplied as a salt; DIPEA liberates the free amine for reaction.
-
Incubation: Stir at Room Temperature (RT) for 2–4 hours under nitrogen.
-
Monitoring: Monitor via LC-MS. Look for the mass shift corresponding to the addition of the linker (+249.26 Da - Leaving Group).
Phase 2: Carboxyl Activation (Arm Priming)
Target: Converting the two COOH groups into reactive NHS esters.
-
Preparation: Dissolve the purified intermediate from Phase 1 in dry DMF.
-
Activation: Add EDC (3.0 equivalents per COOH group, total 6.0 eq) and NHS (3.0 equivalents per COOH group).
-
Note: Using a slight excess ensures both arms are activated.
-
-
Reaction: Stir for 12–18 hours at RT.
-
Purification: Precipitate in cold diethyl ether or purify via semi-prep HPLC (rapid gradient to prevent hydrolysis) to isolate the Bis-NHS ester .
Phase 3: Dual-Payload Attachment
-
Conjugation: Add the amine-containing payload (Drug-NH2) (2.5 equivalents total, 1.25 per arm) to the Bis-NHS ester solution.
-
pH Control: Maintain reaction pH ~8.0 using DIPEA or Triethylamine.
-
Validation: Verify the formation of the "Twin-Drug" conjugate via Mass Spectrometry.
Workflow Visualization
Quality Control & Troubleshooting
Mass Spectrometry (LC-MS)
-
Diagnostic Ion: In positive mode ESI, the free linker NH-bis(PEG1-acid) typically shows a strong
peak at 250.3 m/z . -
Common Contaminant: If the peak at 232 m/z is observed, it indicates dehydration/cyclization (lactam formation), often caused by excessive heat during activation.
NMR Verification ( H-NMR in DMSO- )
-
PEG Backbone: Look for the multiplet signals of the ethylene glycol protons between 3.4 – 3.7 ppm .
-
Alpha-Carbon: The protons adjacent to the carboxyl group (
) typically appear as a triplet around 2.4 ppm . -
Symmetry: Due to the symmetric nature of the arms, the integration values should reflect pairs of protons (e.g., 4H for the two
groups next to the ether oxygen).
References
-
BroadPharm. NH-bis(PEG1-acid) Product Specifications and Protocols. Retrieved from .
-
MedChemExpress. Boc-NH-Bis(acid-PEG1-m) (CAS 1398044-54-6) Technical Data. Retrieved from .
-
BenchChem. Application of Branched Linkers in PROTAC Synthesis. Retrieved from .
-
Precise PEG. NH-bis(PEG1-acid) Structure and Properties. Retrieved from .
Linear vs. Branched Bis-PEG-Acid Linkers: Architectural Control in Bioconjugation
The following technical guide details the structural, physicochemical, and functional distinctions between linear and branched bis-PEG-acid linkers, tailored for drug development professionals.
Executive Summary
In the development of Antibody-Drug Conjugates (ADCs), PROTACs, and multivalent therapeutics, the selection of a linker is no longer merely about connecting two entities; it is about engineering the physicochemical environment of the payload.
Linear bis-PEG-acid linkers offer maximum flexibility and reach, behaving as random coils that minimize steric hindrance for deep-pocket binding. However, they provide limited shielding for hydrophobic payloads.
Branched bis-PEG-acid linkers (often Y-shaped or pendant-bearing) function as "solubility umbrellas." They concentrate hydrophilic mass around the conjugation site, effectively masking hydrophobic payloads (hydrophobicity masking) and preventing aggregation, often without significantly increasing the linker's contour length.
This guide analyzes the mechanistic trade-offs between these architectures, providing protocols for selection and characterization.
Structural & Physicochemical Fundamentals
The Linear Architecture: Worm-Like Chains
Linear bis-PEG-acids consist of a bifunctional polyethylene glycol chain (
-
** conformation:** In aqueous solution, they adopt a random coil conformation with a large excluded volume relative to their mass.
-
Mechanism: They provide spacing via the "entropic spring" effect. The rapid motion of the hydrated chain creates a steric barrier.
-
Limitation: To increase shielding, one must increase chain length (
). However, longer chains ( ) can wrap around the protein or payload, potentially interfering with receptor binding (steric shielding of the active site).
The Branched Architecture: The "Umbrella" Effect
Branched bis-PEG-acids typically feature a core (e.g., lysine, glycerol, or a nitrogen atom) from which two or more PEG arms extend, terminating in carboxylic acids or serving as non-reactive shielding arms.
-
Conformation: These form a dense "brush" or "cloud" structure.
-
Mechanism: By attaching two PEG chains to a single focal point, the local density of ethylene oxide units doubles. This creates a high-density hydration shell that effectively masks underlying hydrophobic patches on payloads (e.g., PBD dimers, MMAE).
-
Advantage: Significant solubility enhancement and immunogenic shielding can be achieved without extending the linker length to the point where it interferes with target binding.
Visualizing the Difference
The following diagram illustrates the structural behavior and shielding mechanics of both architectures.
Figure 1: Structural comparison. Linear PEGs provide reach (left), while Branched PEGs create a dense hydration cloud (right) for hydrophobicity masking.
Pharmacokinetic & Pharmacodynamic Implications[1][2][3][4][5][6][7][8][9]
Hydrodynamic Volume ( ) and Renal Clearance
The kidney filtration cutoff is approximately 5–7 nm (roughly 40–60 kDa for globular proteins).
-
Linear:
increases linearly with molecular weight (MW) according to the Flory radius ( ). To double the , you must roughly double the MW. -
Branched: For the same total MW, a branched polymer actually has a smaller
than a linear one (due to compact architecture). However , branched PEGs are often used to add more total mass to a specific site without increasing the contour length (reach).-
Insight: A 40kDa branched PEG (2x20kDa) is more effective at preventing renal clearance than a 20kDa linear PEG, while maintaining a similar "reach" to a 20kDa chain, thus preserving binding kinetics better than a 40kDa linear chain would.
-
Hydrophobicity Masking in ADCs
This is the critical differentiator. High Drug-to-Antibody Ratios (DAR > 4) often lead to aggregation and rapid clearance by the liver (Kupffer cells) due to the hydrophobicity of payloads like Auristatins or Maytansinoids.
-
Linear Linkers: Often fail to mask the hydrophobicity of the payload, leading to "sticky" ADCs.
-
Branched Linkers: The "Umbrella Effect" or "PEG Side Chain" strategy places a PEG arm parallel to the drug. This sterically blocks hydrophobic interactions with the solvent and serum proteins.
-
Evidence: ADCs with branched PEG linkers (e.g., PEG side chains) have demonstrated comparable PK profiles to the naked antibody, even at DAR 8 [1].[1]
-
Experimental Protocols: Selection & Validation
Protocol A: Conjugation Efficiency & Viscosity Check
Branched PEGs can be viscous and sterically hindered. This protocol validates if the branched architecture impedes the conjugation reaction.
Materials:
-
Target Protein/Antibody (10 mg/mL in PBS)
-
Linear Bis-PEG-NHS (5 kDa) vs. Branched Bis-PEG-NHS (2x2.5 kDa)
-
HIC-HPLC (Hydrophobic Interaction Chromatography) column
Workflow:
-
Activation: Ensure Bis-PEG-acids are activated to NHS esters (if not pre-activated).
-
Note: Use EDC/NHS activation in dry DMF if starting from acid form.
-
-
Titration: Set up reactions at molar equivalents of 5x, 10x, and 20x over protein.
-
Incubation: 1 hour at Room Temperature, pH 7.4.
-
Quenching: Add 1M Tris (pH 8.0) to stop the reaction.
-
Analysis (HIC-HPLC):
-
Inject 10 µg of conjugate.
-
Monitor the shift in retention time.
-
Success Metric: Linear PEGs typically show discrete shifts. Branched PEGs should show a sharper elution peak (less hydrophobic tailing) if the masking is effective.
-
Protocol B: Hydrodynamic Volume Assessment (SEC-MALS)
To verify if the branched linker provides the intended bulk without aggregation.
Step-by-Step:
-
Equilibration: Equilibrate SEC column (e.g., Superose 6) with 1x PBS + 200 mM NaCl.
-
Calibration: Run MW standards (Thyroglobulin, IgG, BSA).
-
Sample Run: Inject Linear-Conjugate and Branched-Conjugate (equal protein mass).
-
Detection: Use Multi-Angle Light Scattering (MALS) to measure absolute MW and
.-
Critical Check: If the Branched Conjugate shows a High Molecular Weight species (HMWS) peak >5%, aggregation is occurring. The branched linker should ideally show a monodisperse peak with a slightly lower elution volume (larger size) than the Linear equivalent if the total PEG mass is higher.
-
Decision Matrix: When to Use Which?
| Feature | Linear Bis-PEG-Acid | Branched Bis-PEG-Acid |
| Primary Goal | Crosslinking, Flexibility, Reach | Solubility, Shielding, High DAR |
| Payload Type | Hydrophilic / Moderately Hydrophobic | Highly Hydrophobic (PBDs, Tubulysins) |
| Steric Hindrance | Low (High flexibility) | Moderate (Dense core) |
| Renal Clearance | Moderate protection | High protection (if MW > 40kDa) |
| Synthesis Cost | Low | High |
| Viscosity | Low | High (at high concentrations) |
Logical Workflow for Selection
The following Graphviz diagram outlines the decision process for selecting the correct linker architecture.
Figure 2: Decision logic for linker selection based on payload hydrophobicity and Drug-to-Antibody Ratio (DAR).
References
-
National Institutes of Health (NIH). (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release. Retrieved from [Link]
Sources
Technical Deep Dive: Structural and Functional Divergence of NH-bis(PEG1-acid) vs. Linear PEG2 Derivatives
Abstract This technical guide provides a rigorous analysis of the physicochemical and functional distinctions between NH-bis(PEG1-acid) (a branched, trifunctional linker) and Linear PEG2 derivatives (bifunctional spacers). While often grouped in the "low molecular weight PEG" category, these molecules serve fundamentally different roles in chemical biology. This guide addresses the confusion regarding their molecular weights, explores the "Hydrodynamic Volume" paradox, and details synthetic protocols for their application in PROTAC and ADC development.
Chemical Identity & Physicochemical Profiling
Precision in nomenclature is critical in PEG chemistry. "PEG1" and "PEG2" refer to the number of ethylene glycol (EG) repeat units, but the total molecular weight (MW) depends heavily on the terminal functional groups and topology (linear vs. branched).
The Definitive Comparison
The following table contrasts the core specifications of the branched NH-bis(PEG1-acid) against common linear PEG2 counterparts.
| Feature | NH-bis(PEG1-acid) | Bis-PEG2-acid | Amino-PEG2-acid |
| Topology | Branched (Y-Shape) | Linear | Linear |
| Functionality | Trifunctional (1x 2° Amine, 2x COOH) | Bifunctional (2x COOH) | Heterobifunctional (1x NH₂, 1x COOH) |
| Molecular Weight | 249.26 Da | 206.19 Da | 177.20 Da |
| Formula | |||
| Exact Mass | 249.1212 | 206.0790 | 177.0996 |
| Key Application | Multivalency, Solubility Enhancement | Homobifunctional Crosslinking | Linear Spacing (PROTACs) |
Technical Note: The "PEG1" in NH-bis(PEG1-acid) refers to the single ethylene glycol unit in each of the two arms. The total mass (249.3 Da) is higher than linear PEG2 (206.2 Da) due to the duplication of the arm and the central amine core.
Structural Visualization
The diagram below illustrates the topological divergence. While Linear PEG2 provides a direct path, NH-bis(PEG1-acid) creates a bifurcation point, essential for constructing multivalent ligands or increasing solubility without significant linear extension.
Figure 1: Topological comparison. Linear PEG2 acts as a bridge, whereas NH-bis(PEG1-acid) acts as a hub.
The "Hidden" Physics: Hydrodynamic Volume & Solvation
In drug design (specifically PROTACs), Molecular Weight (MW) is a poor proxy for how a linker behaves in solution.
The Branching Effect
Although NH-bis(PEG1-acid) (249 Da) is only marginally heavier than Bis-PEG2-acid (206 Da), its Hydrodynamic Radius (
-
Linear PEG2: Adopts a random coil or extended conformation depending on solvent. It provides "reach."
-
Branched NH-bis: Creates a dense "hydration shell." The branching disrupts the solvent structure more effectively than a linear chain of equivalent mass. This often results in higher aqueous solubility for the final conjugate, despite the short linker length.
The "Chameleon" Effect in PROTACs
Recent studies suggest that branched linkers can modulate cell permeability.
-
Mechanism: The central amine in NH-bis(PEG1-acid) is a secondary amine (
). At physiological pH, it is protonated and cationic, improving solubility.[1] -
Contrast: Linear PEG2-acid (dicarboxylic) is anionic at physiological pH (two carboxylates), which can hinder passive membrane permeability compared to the zwitterionic or cationic potential of amine-containing linkers.
Synthetic Utility & Protocols
Decision Matrix: When to use which?
| Goal | Recommended Linker | Reasoning |
| Linear Extension | Amino-PEG2-acid | Minimal steric clash; predictable length (~8 atoms). |
| Dual Warheads | NH-bis(PEG1-acid) | The secondary amine allows attachment to a core, presenting two acid handles for two warheads. |
| Solubility Rescue | NH-bis(PEG1-acid) | Branching + Amine center breaks planarity and aggregation better than linear PEG. |
| Crosslinking | Bis-PEG2-acid | Connects two amines (e.g., Lysines) with defined spacing. |
Experimental Protocol: Conjugation of NH-bis(PEG1-acid)
Challenge: The central amine of NH-bis(PEG1-acid) is a secondary amine. It is more sterically hindered and less nucleophilic than the primary amine of Amino-PEG2-acid.
Workflow: Attaching NH-bis(PEG1-acid) to an Electrophile (R-X)
Materials:
-
Substrate: R-NHS ester or R-Halide.
-
Linker: NH-bis(PEG1-acid) (BroadPharm BP-28184).[2]
-
Base: DIPEA (Diisopropylethylamine).
-
Solvent: Dry DMF or DMSO.
Step-by-Step:
-
Preparation: Dissolve the electrophilic substrate (1.0 eq) in dry DMF (0.1 M).
-
Activation: Add DIPEA (3.0 eq). The extra equivalents are crucial to ensure the secondary amine is deprotonated and to neutralize the carboxylic acids on the linker (which will consume base).
-
Addition: Add NH-bis(PEG1-acid) (1.2 eq).
-
Critical Insight: Do not pre-activate the carboxylic acids of the linker yet. If you use HATU/EDC at this stage, the linker will self-polymerize (intermolecular amide bond formation between its own NH and COOH).
-
-
Reaction: Stir at Room Temperature for 4–16 hours. Monitor by LC-MS.
-
Target Mass: Look for
.
-
-
Workup: Acidify with dilute HCl to pH 3 (protonates the carboxylic acids) and extract with EtOAc or purify directly via Reverse Phase HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).
Workflow: Functionalizing the Acid Arms (Post-Conjugation)
Once the central NH is capped (converted to a tertiary amide or amine), the two carboxylic acid arms are free to be activated.
-
Activation: Dissolve the NH-capped intermediate in DMF.
-
Coupling Reagent: Add HATU (2.2 eq) and DIPEA (5.0 eq).
-
Note: Use >2 equivalents of HATU because there are two acid arms.
-
-
Amine Addition: Add the target amine (Warhead/Ligand) (2.5 eq).
-
Purification: Standard RP-HPLC.
Application Logic: PROTAC Linker Design
The following Graphviz diagram visualizes the decision process for selecting between these specific low-MW linkers in Targeted Protein Degradation (TPD).
Figure 2: Strategic selection framework for low-MW PEG linkers in PROTAC design.
References
-
Goracci, L., et al. (2022).[1] Linker Composition and PROTAC Metabolic Stability. Semantic Scholar. [Link]
Sources
Optimizing Biologics: The Strategic Advantage of Y-Shaped PEG Linkers
Executive Summary
In the landscape of bioconjugation, the geometry of the polymer linker is as critical as its chemistry. While linear Polyethylene Glycol (PEG) has long been the industry standard for extending half-life, Y-shaped (branched) PEG linkers represent a structural evolution that addresses key limitations of linear formats. This guide analyzes the "Umbrella Effect" provided by Y-shaped architectures, detailing how their unique hydrodynamic properties enhance proteolytic resistance and reduce immunogenicity without compromising solubility. We provide a validated protocol for lysine-directed conjugation and a comparative analysis of pharmacokinetic (PK) outcomes.
The Structural Paradigm: Beyond Linear Geometry
The fundamental limitation of linear PEG is its "random coil" conformation, which provides steric shielding only in the immediate vicinity of the attachment site. As the molecular weight (MW) of linear PEG increases to improve shielding, the viscosity of the formulation often becomes prohibitive.
Y-Shaped PEG (also known as U-shaped or Branched PEG) typically consists of two linear PEG chains attached to a central core (usually a lysine derivative), which terminates in a single chemically reactive functional group (e.g., NHS ester, Maleimide).
Key Structural Advantages
-
The "Umbrella Effect": The two branched chains create a sterically bulky structure that acts like a shield over the protein surface. This protects a larger surface area of the protein from enzymatic attack and immune recognition compared to a linear PEG of the same total MW.
-
Hydrodynamic Volume: Y-shaped PEGs exhibit a larger hydrodynamic volume than their linear counterparts. This effectively increases the apparent size of the conjugate, significantly reducing renal clearance (glomerular filtration cutoff is ~30–50 kDa).
-
Single-Point Attachment: Unlike multi-arm (star) PEGs which are often used for crosslinking, Y-shaped PEGs are designed for single-point attachment, preserving the homogeneity of the drug substance.
Mechanism of Action: The Shielding Hypothesis
The superiority of Y-shaped linkers lies in their ability to mask immunogenic epitopes and proteolytic cleavage sites.
Diagram 1: The Umbrella Shielding Mechanism
The following diagram illustrates the comparative shielding efficiency. Note how the Y-shape configuration covers a broader angle of the protein surface (The "Umbrella") compared to the flexible but singular linear chain.
Caption: Comparative mechanism showing how Y-shaped geometry creates a steric barrier (Umbrella) blocking enzyme access, whereas linear geometry leaves surface epitopes exposed.
Comparative Data: Linear vs. Y-Shaped
The following data summarizes general findings from comparative studies (e.g., Interferon-alpha, G-CSF) regarding the impact of PEG geometry.
| Metric | Linear PEG (40 kDa) | Y-Shaped PEG (40 kDa) | Mechanistic Rationale |
| Proteolytic Stability | Moderate | High | Branched structure hinders protease access to the protein backbone. |
| In Vitro Bioactivity | 30–60% retention | 15–40% retention | Trade-off: Higher shielding can sterically hinder the active site binding. |
| Circulating Half-life ( | Extended | Significantly Extended | Larger hydrodynamic radius reduces renal filtration rates. |
| Immunogenicity | Reduced | Minimized | Better masking of antigenic epitopes on the protein surface. |
| Viscosity | High | Moderate | Branched polymers often exhibit lower intrinsic viscosity than linear polymers of equal MW. |
Expert Insight: While Y-shaped PEGs may slightly reduce in vitro binding affinity due to steric hindrance, the dramatic increase in in vivo half-life typically results in a superior overall therapeutic index (AUC).
Validated Protocol: Lysine-Directed Y-PEG Conjugation
This protocol describes the conjugation of a 40 kDa Y-shaped NHS-PEG (e.g., Y-NHS-40K) to a therapeutic protein. This system relies on the reaction between the N-hydroxysuccinimide (NHS) ester and primary amines (Lysine
Reagents & Materials[1][2][3][4][5]
-
Target Protein: >95% purity, in amine-free buffer.
-
Y-NHS-40K: Stored at -20°C under argon/nitrogen.
-
Conjugation Buffer: 50 mM Sodium Borate or Phosphate, pH 8.0–9.0. (Avoid Tris or Glycine).
-
Quenching Buffer: 1M Glycine or Ethanolamine, pH 8.0.
Experimental Workflow
Step 1: Buffer Exchange & Preparation
Ensure the protein is in a non-nucleophilic buffer.
-
Why: Primary amines in buffers like Tris will compete with the protein for the NHS ester, drastically reducing yield.
-
Action: Buffer exchange protein into 50 mM Sodium Borate, pH 8.5. Adjust protein concentration to 2–5 mg/mL.
Step 2: Reaction Initiation
-
Why: NHS esters hydrolyze rapidly in water. The reagent must be added immediately before mixing.
-
Action: Equilibrate Y-NHS-40K to room temperature. Dissolve in dry DMSO or add directly as a solid if solubility permits.
-
Ratio: Add Y-PEG at a 5:1 to 10:1 molar excess over the protein.
-
Incubation: Mix gently (do not vortex) for 1–2 hours at room temperature (20–25°C) or overnight at 4°C.
Step 3: Quenching
-
Why: Stop the reaction to prevent over-PEGylation and neutralize remaining active esters.
-
Action: Add 1M Glycine to a final concentration of 50–100 mM. Incubate for 30 minutes.
Step 4: Purification (Critical)
-
Why: Separation of Mono-PEGylated species (desired) from Di-PEGylated (inactive) and native protein is difficult due to the large size of the PEG.
-
Action: Use Cation Exchange Chromatography (CEX) .
-
The PEG shielding masks the protein's surface charge. Mono-PEGylated species will elute earlier than the native protein but later than multi-PEGylated species.
-
Alternative: Size Exclusion Chromatography (SEC) can be used, but resolution between Linear and Y-shape isomers is poor; however, resolution between PEGylated and native protein is excellent due to the Y-shape's large hydrodynamic volume.
-
Diagram 2: Conjugation & Purification Workflow
Caption: Step-by-step workflow for amine-reactive Y-PEG conjugation, emphasizing the critical purification step via Cation Exchange (CEX).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conjugation Yield | Hydrolysis of NHS ester | Ensure PEG is stored dry. Use dry DMSO for solvation. Ensure buffer pH is >8.0. |
| Precipitation | Protein instability / Over-modification | Reduce PEG molar excess. lower protein concentration. |
| Heterogeneity (Multi-PEG) | Non-specific Lysine targeting | Switch to N-terminal specific PEGylation (pH 5.0–6.0) or use Cysteine-reactive Y-PEG (Maleimide). |
| Loss of Bioactivity | Active site blockage | The "Umbrella" is too effective. Use a cleavable linker or lower MW PEG arms. |
References
-
Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today. [Link]
-
Monfardini, C., et al. (1995). A branched monomethoxypoly(ethylene glycol) for protein modification. Bioconjugate Chemistry. [Link]
-
Jevševar, S., Kunstelj, M., & Porekar, V. G. (2010). PEGylation of therapeutic proteins. Biotechnology Journal. [Link]
-
Fee, C. J., & Van Alstine, J. M. (2006). PEG-proteins: Reaction engineering and separation issues. Chemical Engineering Science. [Link]
Sources
Technical Guide: Hydrophilicity of NH-bis(PEG1-acid) for Drug Solubility
Executive Summary: The Solubility Paradox
In modern drug discovery, potency often correlates with hydrophobicity. As molecular weight and lipophilicity increase (violating Lipinski's Rule of 5), solubility becomes the rate-limiting step for bioavailability.
NH-bis(PEG1-acid) (CAS: varies by salt/derivative, typically based on the core
This guide details the physicochemical mechanisms, conjugation protocols, and validation strategies for deploying NH-bis(PEG1-acid) to rescue insoluble candidates.
Molecular Architecture & Physicochemical Profile[1][2][3][4][5]
Structural Analysis
The core structure of NH-bis(PEG1-acid) consists of a central secondary amine (the "branch point") connected to two propanoic acid arms via short ethylene glycol spacers.
-
Formula:
(Free Amine form) -
Key Motifs:
-
Central Amine (-NH-): A reactive handle for functionalization (e.g., alkylation) or a pivot point if left as a salt.
-
Ether Linkages (-O-): The primary drivers of hydrophilicity via hydrogen bonding.
-
Terminal Carboxylic Acids (-COOH): Dual conjugation sites allowing for "double-loading" of payloads or multivalent interactions.
-
The "Hydration Blob" Mechanism
Unlike linear alkyl chains, the PEG1 arms exist in a gauche conformation in water. The ether oxygen atoms act as hydrogen bond acceptors.
-
Water Bridging: Each ether oxygen coordinates 2-3 water molecules.
-
Entropic Shielding: The flexible branched arms create a dynamic "exclusion volume" or hydrated blob. When conjugated to a hydrophobic drug (e.g., a PROTAC warhead), this blob disrupts the hydrophobic interactions that drive aggregation.
-
LogP Modulation: Conjugation of NH-bis(PEG1-acid) typically lowers the ClogP of a small molecule by 1.5–2.5 units, shifting it into the soluble range for oral or parenteral delivery.
Strategic Applications in Drug Design
PROTAC Linkers
Proteolysis Targeting Chimeras (PROTACs) are notoriously insoluble due to the "dumbbell" shape of two hydrophobic ligands connected by a linker.
-
Role: NH-bis(PEG1-acid) serves as the linker core.[3] The central amine can be attached to the E3 ligase ligand (e.g., Thalidomide derivative), while the two acid arms can attach to the Target Protein ligand, or vice versa.
-
Benefit: The branched nature prevents the "collapse" of the linker onto the hydrophobic ligands, maintaining an extended conformation essential for ternary complex formation.
Antibody-Drug Conjugates (ADCs)[5][7][8]
-
Role: Used to increase the Drug-to-Antibody Ratio (DAR). One cysteine/lysine on the antibody can accept the central amine (functionalized as maleimide/NHS), while the two acid arms carry two cytotoxic payloads.
-
Benefit: Doubles payload delivery per conjugation site while the hydrophilic PEG spacer masks the hydrophobicity of the cytotoxins (e.g., MMAE, PBD), preventing antibody aggregation.
Experimental Protocol: Conjugation & Validation
This protocol describes the activation of NH-bis(PEG1-acid) for conjugation to an amine-containing payload (e.g., a drug with a primary amine).
Materials
-
Reagent: NH-bis(PEG1-acid) (Store at -20°C, desiccated).
-
Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).
-
Solvent: Anhydrous DMSO or DMF (Critical: Water content < 50 ppm).
Step-by-Step Workflow
Step 1: Solubilization & Activation (The "Dual-Arm" Activation)
-
Dissolve NH-bis(PEG1-acid) in anhydrous DMSO to 100 mM.
-
Add 2.5 equivalents of EDC and 2.5 equivalents of NHS (relative to the linker).
-
Note: We use a slight excess (2.5x) to ensure both acid arms are activated to NHS-esters.
-
-
Incubate for 30 minutes at Room Temperature (RT) under nitrogen.
-
Validation Point: Take a 1 µL aliquot and run LC-MS. You should see the mass shift corresponding to the bis-NHS ester (+194 Da form original mass).
Step 2: Conjugation
-
Dissolve the amine-bearing payload (Drug-NH2) in DMSO or co-solvent.
-
Add the activated linker solution to the payload solution.[3][7]
-
Stoichiometry: If the goal is 2 Drugs : 1 Linker, use 2.2 equivalents of Drug-NH2.
-
-
Add base (DIPEA) to adjust "apparent pH" to 8.0.
-
React for 2-4 hours at RT.
Step 3: Purification
-
Method: Reverse-Phase HPLC (C18 column).
-
Gradient: 5-95% Acetonitrile in Water (+0.1% TFA). The hydrophilic linker will cause the conjugate to elute earlier than the free hydrophobic drug.
Visualization of Workflow
Caption: Figure 1. Step-wise conjugation workflow for NH-bis(PEG1-acid) ensuring dual-arm activation.
Mechanism of Solubility Enhancement
The following diagram illustrates how the NH-bis(PEG1-acid) linker modifies the physicochemical environment of a hydrophobic drug.
Caption: Figure 2. The ether oxygens in the PEG arms recruit water molecules, forming a hydration shell that shields the hydrophobic payload.[8]
Quantitative Comparison: Linear vs. Branched
| Feature | Linear PEG (PEG4-acid) | NH-bis(PEG1-acid) (Branched) | Impact on Drug |
| Structure | Single Chain | V-Shaped / Y-Shaped | Branched offers better steric shielding. |
| Payload Capacity | 1 Drug per Linker | 2 Drugs per Linker | Doubles potency per conjugation event. |
| Hydrodynamic Vol. | Moderate | High (Relative to MW) | Greater solubility enhancement per mass unit. |
| Aggregation | Moderate Protection | High Protection | Branched structure disrupts stacking interactions. |
| Synthesis Complexity | Low | Medium | Bis-activation requires precise stoichiometry. |
Troubleshooting & Optimization (Self-Validating Systems)
To ensure scientific integrity, every experiment must include internal checks.
-
The "Hydrolysis Race": NHS esters hydrolyze rapidly in water.
-
pH Drift:
-
Aggregation:
-
Check: Visual precipitate or loss of product on filter.
-
Fix: If the conjugate precipitates, add 10-20% ethanol or propylene glycol to the reaction buffer to maintain solubility during the transition phase.
-
References
-
National Institutes of Health (NIH). Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG. Available at: [Link]
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. NH-bis(PEG1-acid) | BroadPharm [broadpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. purepeg.com [purepeg.com]
- 9. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Synonyms for NH-bis(PEG1-acid) in Chemical Catalogs
For researchers, scientists, and professionals in drug development, navigating the complex world of chemical catalogs is a critical skill. The same molecule can be listed under a variety of names, a phenomenon that can lead to confusion, missed opportunities for sourcing critical reagents, and delays in research. This guide provides an in-depth exploration of the various synonyms and naming conventions for the molecule commonly known as NH-bis(PEG1-acid), a versatile building block in bioconjugation and materials science. Understanding the logic behind these different names will empower you to search chemical catalogs with greater efficiency and precision.
The Core Structure: A Foundation for Diverse Nomenclature
At its heart, the molecule is a tertiary amine substituted with three propanoic acid groups. This fundamental structure is the basis for all its various names. The "PEG1" designation in "NH-bis(PEG1-acid)" refers to a single polyethylene glycol-like unit, which in this context is an ethyl group connected to a carboxylic acid. The "bis" indicates that there are two such "PEG1-acid" arms attached to the nitrogen. The remaining valency on the nitrogen is occupied by a third, similar arm.
Let's visualize this core structure to better understand the origin of its many synonyms.
Caption: Core structure of the tertiary amine with three propanoic acid arms.
Part 1: Deconstructing the Synonyms - A Systematic Approach
The various names for NH-bis(PEG1-acid) can be broadly categorized based on the chemical nomenclature system being used. These include systematic IUPAC names, semi-systematic names common in PEG chemistry, and trade names or catalog-specific identifiers.
Systematic IUPAC and IUPAC-like Names
The most formal and unambiguous names are derived from the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. These names often treat the molecule as a derivative of a parent alkane or a simpler parent structure.
-
Tris(2-carboxyethyl)amine: This is one of the most common and easily understandable systematic names. It clearly indicates a central amine ("amine") with three identical ("tris") substituents, each being a "2-carboxyethyl" group. The "2-" specifies that the carboxylic acid is on the second carbon of the ethyl chain relative to the point of attachment to the nitrogen. This name is frequently found in chemical catalogs and scientific literature.[1][2]
-
3,3',3''-Phosphanetriyltripropanoic acid: While this name appears in some databases, it is important to note that it describes a phosphine analog, not the amine-based molecule of interest.[1] This highlights the importance of carefully examining the chemical structure associated with a name.
-
3-[2-[Bis(carboxymethyl)amino]ethyl-(2-carboxyethyl)amino]propanoic acid: This is a more complex, but still systematic, way of naming the molecule by building it up from smaller units.[3] It views the structure as a propanoic acid with a complex substituent on the nitrogen. While technically correct, it is less commonly used due to its length.
-
N,N-bis(2-carboxyethyl)glycine: This name is also encountered and is derived by considering two of the carboxyethyl arms as substituents on a glycine-like core.[4][5] However, this can be misleading as the central nitrogen is not part of a standard amino acid.
PEG-centric Nomenclature
The field of polyethylene glycol (PEG) chemistry has its own shorthand and naming conventions, which are widely used by suppliers of bioconjugation reagents.[][7][8][][10]
-
NH-bis(PEG1-acid): This is the name that prompted this guide and is a prime example of PEG-centric nomenclature. "NH" signifies the secondary amine core (although in the fully substituted molecule it is a tertiary amine), "bis" indicates two identical arms, and "PEG1" denotes a single ethylene glycol-like unit, which in this case is simplified to an ethyl group. "Acid" specifies the terminal carboxylic acid functional group. This naming convention is particularly useful for homologous series where the length of the PEG chain can vary (e.g., NH-bis(PEG2-acid), NH-bis(PEG3-acid), etc.).[11][12]
Propanoic Acid-based Names
Given that the fundamental repeating unit is a propanoic acid derivative, several synonyms are based on this parent acid.[13][14]
-
3-(bis(2-carboxyethyl)amino)propanoic acid: This name is a hybrid of systematic and common nomenclature. It clearly defines the molecule as a propanoic acid with a di-substituted amino group at the 3-position.
Glycine-based Names
As mentioned earlier, some naming systems consider the molecule as a derivative of glycine, the simplest amino acid.
-
Glycine, N,N-bis(2-carboxyethyl)-: This is another variation where the core is viewed as a glycine molecule with two carboxyethyl groups attached to the nitrogen.[4][5] While structurally related, it's important to remember the third carboxyethyl group is also present.
Part 2: Navigating Chemical Catalogs - A Practical Workflow
Armed with the knowledge of these synonyms, researchers can devise a more effective strategy for searching chemical supplier databases.
Step-by-Step Search Protocol
-
Start with the Most Common Synonyms: Begin your search with "Tris(2-carboxyethyl)amine" and "NH-bis(PEG1-acid)". These are the most likely to yield relevant results from a broad range of suppliers.
-
Utilize IUPAC and Systematic Variations: If the initial search is not fruitful, try the more formal IUPAC names like "3-(bis(2-carboxyethyl)amino)propanoic acid".
-
Search by Chemical Formula and Molecular Weight: The molecular formula for the neutral compound is C9H15NO6, and the molecular weight is approximately 249.22 g/mol .[11][12] Searching by these parameters can help identify the compound even if the listed name is unfamiliar.
-
CAS Number is Key: The Chemical Abstracts Service (CAS) number is a unique identifier for a chemical substance. While a single CAS number for this specific structure can be elusive due to its various salt forms and derivatives, searching for related structures can be helpful. For instance, the hydrochloride salt of Tris(2-carboxyethyl)phosphine (TCEP), a related compound, has the CAS number 51805-45-9.[1]
-
Structure-Based Searching: Most modern chemical catalog websites offer a structure search function. Drawing the molecule is often the most reliable way to find it, regardless of the name used by the supplier.
Caption: A recommended workflow for searching chemical catalogs.
Part 3: Applications and the Importance of Purity
NH-bis(PEG1-acid) and its derivatives are valuable tools in various scientific disciplines, primarily due to the presence of multiple carboxylic acid groups.
-
Bioconjugation: The carboxylic acid moieties can be activated (e.g., using EDC/NHS chemistry) to form stable amide bonds with primary amines on proteins, peptides, and other biomolecules.[15] This allows for the creation of well-defined bioconjugates for applications in diagnostics and therapeutics.
-
Drug Delivery: The hydrophilic nature of the molecule can improve the solubility and pharmacokinetic properties of conjugated drugs.[] The multiple attachment points can also be used to create dendrimer-like structures for encapsulating or carrying therapeutic agents.
-
Surface Modification: The carboxylic acid groups can be used to functionalize surfaces, such as nanoparticles or microplates, to immobilize biomolecules for assays or to create biocompatible coatings.
Given these sensitive applications, the purity of the reagent is paramount. Impurities can lead to side reactions, reduced conjugation efficiency, and difficulty in characterizing the final product. Therefore, it is crucial to obtain a certificate of analysis from the supplier and, if necessary, perform in-house quality control.
Summary Table of Synonyms
| Synonym | Nomenclature System | Key Features |
| NH-bis(PEG1-acid) | PEG-centric | Emphasizes the PEG-like nature and functional groups. |
| Tris(2-carboxyethyl)amine | Systematic | Clearly describes the three identical substituents on a central amine.[1][2] |
| 3-(bis(2-carboxyethyl)amino)propanoic acid | Systematic/Hybrid | Names the molecule as a substituted propanoic acid. |
| N,N-Bis(2-carboxyethyl)glycine | Glycine-based | Views the structure as a derivative of glycine.[4][5] |
| 3,3',3''-Nitrilotripropanoic acid | Systematic | A concise IUPAC name. |
Conclusion
The multiplicity of names for NH-bis(PEG1-acid) is a clear illustration of the challenges and nuances of chemical nomenclature. By understanding the underlying logic of these different naming systems—from systematic IUPAC conventions to the shorthand of PEG chemistry—researchers can become more adept at sourcing this and other critical reagents. A systematic and multi-pronged search strategy, incorporating common names, systematic names, chemical formulas, and structure-based searches, will ultimately lead to greater success and efficiency in the laboratory.
References
-
PubChem. Glycine, N,N-bis(2-(bis(carboxymethyl)amino)ethyl)-, potassium salt (1:5). National Center for Biotechnology Information. [Link][4]
-
PubChem. Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]-. National Center for Biotechnology Information. [Link][5]
-
PubChem. 3-[2-[Bis(carboxymethyl)amino]ethyl-(2-carboxyethyl)amino]propanoic acid. National Center for Biotechnology Information. [Link][3]
-
PLOS ONE. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. [Link][15]
Sources
- 1. TCEP - Wikipedia [en.wikipedia.org]
- 2. Tris(2-carboxyethyl)phosphine hydrochloride - Enamine [enamine.net]
- 3. 3-[2-[Bis(carboxymethyl)amino]ethyl-(2-carboxyethyl)amino]propanoic acid | C12H20N2O8 | CID 5257237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Glycine, N,N-bis(2-(bis(carboxymethyl)amino)ethyl)-, potassium salt (1:5) | C14H18K5N3O10 | CID 10167209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]- | C10H19N3O6 | CID 164495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Polyethylene glycol - Wikipedia [en.wikipedia.org]
- 10. chempep.com [chempep.com]
- 11. precisepeg.com [precisepeg.com]
- 12. NH-bis(PEG1-acid) | BroadPharm [broadpharm.com]
- 13. Propionic acid - Wikipedia [en.wikipedia.org]
- 14. Showing Compound propanoate (FDB031132) - FooDB [foodb.ca]
- 15. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of NH-bis(PEG1-acid) in Branched and Trivalent PROTAC Design
The following technical guide is structured to provide an advanced, mechanistic understanding of NH-bis(PEG1-acid) as a critical "hub" reagent in the design of next-generation PROTACs.
Executive Summary: Beyond Linear Bivalency
The "first wave" of PROTAC development relied heavily on linear bifunctional linkers (alkyl or PEG chains) connecting an E3 ligase ligand to a Protein of Interest (POI) ligand. While effective, this linear topology imposes geometric constraints and limits the "avidity" effects seen in natural protein interactions.
NH-bis(PEG1-acid) represents a paradigm shift toward branched linkerology . By providing a central amine "hub" flanked by two carboxylic acid arms, this reagent enables the synthesis of Trivalent PROTACs (1:2 or 2:1 stoichiometry) and Y-shaped architectures . These designs have been shown to enhance ternary complex stability, improve solubility via the PEG spacer, and overcome the "hook effect" through increased local concentration of the warhead.
Chemical Anatomy & Structural Logic
To effectively utilize NH-bis(PEG1-acid), one must understand its specific chemical behavior.
The Molecule[1]
-
Chemical Structure: Bis(2-(2-carboxyethoxy)ethyl)amine (or derivative depending on exact PEG length definition).
-
Molecular Formula:
(Typical commercial variant). -
Key Functional Groups:
-
Central Secondary Amine (NH): The "Pivot." It acts as a nucleophile for attaching the E3 ligase ligand (or a solubility tag).
-
Dual Carboxylic Acids (COOH): The "Arms." These electrophiles (upon activation) couple to two identical or distinct POI ligands.
-
PEG1 Spacers: Short polyethylene glycol units that provide water solubility and reduce the entropic penalty of binding by maintaining a semi-rigid "open" conformation.
-
Why "PEG1"?
The choice of PEG1 (a short spacer) is deliberate. Long branched PEG chains can collapse into themselves (hydrophobic collapse) or create excessive steric bulk that prevents the E3 ligase and POI from coming into proximity. The PEG1 length is the "Goldilocks" zone—long enough to prevent steric clash between the two POI ligands, but short enough to maintain a defined exit vector.
Mechanism of Action: The "Y-Shape" Advantage
The primary utility of NH-bis(PEG1-acid) is the construction of Trivalent PROTACs (e.g., SIM1 analogues).
Avidity and Cooperativity
In a standard linear PROTAC, the interaction is 1:1:1 (POI:PROTAC:E3). If the PROTAC dissociates from the POI, degradation halts. In a Trivalent PROTAC built on an NH-bis(PEG1-acid) core:
-
Dual Engagement: Two ligand copies can bind two domains on the same protein (cis-binding) or dimerize two separate protein molecules (trans-binding).
-
Chelate Effect: If one arm dissociates, the second arm holds the POI in proximity, allowing the first to rebind. This significantly lowers the apparent
.
Visualization of the Topology
The following diagram illustrates how NH-bis(PEG1-acid) facilitates the assembly of a Trivalent PROTAC compared to a linear analogue.
Experimental Protocol: Synthesis of a Trivalent PROTAC
Objective: Synthesize a trivalent degrader using NH-bis(PEG1-acid) as the core linker, connecting two copies of a POI ligand (amine-functionalized) and one copy of an E3 ligand (acid-functionalized).
Reagents:
-
Linker: NH-bis(PEG1-acid) (e.g., BroadPharm BP-28184).
-
POI Ligand: Amine-functionalized Warhead (e.g., Lenalidomide-NH2 or JQ1-NH2).
-
E3 Ligand: Carboxylic acid-functionalized E3 binder (e.g., VHL-COOH).
-
Coupling Agents: HATU, DIPEA (Diisopropylethylamine).
-
Solvent: DMF (Anhydrous).
Step-by-Step Workflow
Phase 1: Protection & Arm Functionalization
Note: If purchasing NH-bis(PEG1-acid) with a free amine, you must prioritize which end to couple first. The standard approach is to couple the POI ligands to the acid arms first, but this requires protecting the central amine if it is not already Boc-protected.
-
Boc-Protection (If required): Ensure the central NH is Boc-protected (
). Commercial sources often supply the N-Boc version. -
Activation: Dissolve
(1 eq) in DMF. Add HATU (2.2 eq) and DIPEA (4 eq). Stir for 5 min at 0°C. -
POI Coupling: Add the Amine-POI Ligand (2.2 eq). The excess ensures both acid arms are functionalized.
-
Reaction: Stir at RT for 4–12 hours. Monitor via LC-MS for the formation of the "Bis-POI" intermediate.
-
Workup: Dilute with EtOAc, wash with brine/water. Dry over
. Purify via Flash Chromatography.-
Result:
.
-
Phase 2: Central Hub Deprotection & E3 Coupling
-
Deprotection: Dissolve the intermediate in DCM/TFA (4:1). Stir for 1 hour to remove the Boc group. Evaporate TFA.
-
Result:
(The "N-Hub" is now exposed).
-
-
E3 Activation: In a separate vessel, activate the E3 Ligand-COOH (1.2 eq) with HATU (1.2 eq) and DIPEA (3 eq) in DMF.
-
Final Assembly: Add the deprotected
to the activated E3 solution. -
Reaction: Stir at RT for 4–6 hours.
-
Purification: Isolate the final Trivalent PROTAC via Preparative HPLC.
Synthetic Pathway Diagram
Physicochemical Optimization Data
Using NH-bis(PEG1-acid) alters the physicochemical landscape of the drug molecule. Below is a comparative analysis of properties typically observed when switching from a linear PEG3 linker to a branched NH-bis(PEG1) linker (assuming identical warheads).
| Property | Linear PEG3 PROTAC | Branched (NH-bis) PROTAC | Impact Analysis |
| Molecular Weight | ~800–1000 Da | ~1200–1500 Da | Increase: Trivalency adds mass, potentially reducing oral bioavailability but increasing potency. |
| tPSA (Polar Surface Area) | Moderate | High | Increase: The extra amide bonds and PEG oxygens increase polarity. |
| Solubility (aq) | Moderate | High | Improved: The branched PEG structure disrupts crystal packing more effectively than linear chains. |
| Hook Effect | Onset at low | Onset at high | Mitigated: The presence of two POI ligands increases the probability of ternary complex formation, delaying the autoinhibition seen at high concentrations [1]. |
| Degradation ( | Baseline | Enhanced | Improved: Higher cooperativity leads to a more stable ternary complex and faster ubiquitination rates. |
References
-
Imaide, S., et al. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity. Nature Chemical Biology (2021). [Link]
-
Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy (2020).[6] [Link]
Sources
- 1. NH-bis(PEG1-acid) | BroadPharm [broadpharm.com]
- 2. PEG acid, Acid linker, Amine PEG acid | BroadPharm [broadpharm.com]
- 3. PEG-X-PEG Reagents, 2-arm PEG, PEG reagent | BroadPharm [broadpharm.com]
- 4. mgcolleges.in [mgcolleges.in]
- 5. WSTI – Tu éxito en la nube, nuestra prioridad [wsti.com.ar]
- 6. precisepeg.com [precisepeg.com]
Methodological & Application
How to synthesize PROTACs using NH-bis(PEG1-acid) linker
Application Note: High-Avidity PROTAC Synthesis Using Branched NH-bis(PEG1-acid) Linkers
Part 1: Executive Summary & Strategic Rationale
1.1 The "Y-Shape" Advantage in Targeted Degradation Standard PROTACs utilize linear linkers to connect one E3 ligase binder to one Protein of Interest (POI) ligand (1:1 stoichiometry). However, NH-bis(PEG1-acid) (C₁₀H₁₉NO₆) introduces a branched architecture, enabling the synthesis of "Y-shaped" or Homobivalent PROTACs .
This linker features a central secondary amine (NH) and two carboxylic acid arms extended by PEG1 units.
-
Core Utility: It allows the conjugation of two POI ligands to a single E3 ligase anchor (or vice versa).
-
Mechanism of Action: The 2:1 stoichiometry increases the local concentration of the POI warhead, enhancing the "hook effect" threshold and improving degradation potency through increased avidity (trivalent complex formation).
-
Physicochemical Benefit: The PEG (polyethylene glycol) backbone improves water solubility, a critical parameter for intracellular bioavailability.
1.2 Chemical Identity
-
Name: NH-bis(PEG1-acid); Bis(2-(2-carboxyethoxy)ethyl)amine
-
Formula: C₁₀H₁₉NO₆[1]
-
Molecular Weight: 249.26 Da
-
Functionality: Heterotrifunctional (1 x Secondary Amine, 2 x Carboxylic Acids).
Part 2: Synthetic Strategy & Retrosynthesis
The synthesis requires a convergent approach. Due to the presence of the nucleophilic amine (NH) and electrophilic acids (COOH), orthogonal protection is paramount to prevent self-polymerization.
The Golden Route: The "Boc-First" Strategy We recommend starting with Boc-NH-bis(PEG1-acid) (or protecting the free amine with Boc₂O first). This allows the selective coupling of the two acid arms to the POI ligand amines before deprotecting the central nitrogen to attach the E3 ligase binder.
Retrosynthetic Logic:
-
Target: E3-N-(Linker)-(POI)₂
-
Disconnection 1: Amide bond at the central Nitrogen (Connection to E3).
-
Disconnection 2: Amide bonds at the Acid terminals (Connection to POI).
-
Starting Materials: Boc-NH-bis(PEG1-acid) + POI-Amine + E3-NHS/Acid.
Part 3: Detailed Experimental Protocol
Phase 1: Synthesis of the Homobivalent Warhead Intermediate
Objective: Conjugate two equivalents of the POI Ligand (containing a primary amine) to the Boc-protected linker.
Materials:
-
Linker: Boc-NH-bis(PEG1-acid) (1.0 equiv)
-
Ligand: POI Ligand-NH₂ (2.2 equiv)
-
Coupling Reagent: HATU (2.4 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (5.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Procedure:
-
Activation: In a flame-dried round-bottom flask, dissolve Boc-NH-bis(PEG1-acid) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add DIPEA and stir under N₂ atmosphere for 5 minutes.
-
Reagent Addition: Add HATU. The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester (OAt ester).
-
Coupling: Add the POI Ligand-NH₂ (2.2 equiv) dissolved in a minimal amount of DMF dropwise.
-
Critical Insight: Using a slight excess (2.2 eq) ensures complete conversion of both acid arms.
-
-
Reaction: Stir at Room Temperature (RT) for 4–16 hours. Monitor by LC-MS.[2][3]
-
QC Check: Look for the mass of [Boc-Linker-(POI)2]. Disappearance of mono-substituted species is essential.
-
-
Work-up: Dilute with EtOAc, wash with 5% LiCl (aq), saturated NaHCO₃, and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (DCM/MeOH gradient).
Phase 2: Boc-Deprotection (Unmasking the Central Amine)
Objective: Expose the central secondary amine for the final coupling.
Reagents:
-
TFA (Trifluoroacetic acid)[2]
-
DCM (Dichloromethane)
Procedure:
-
Dissolve the intermediate from Phase 1 in DCM (0.05 M).
-
Add TFA (20% v/v final concentration).
-
Stir at RT for 1–2 hours. Monitor by LC-MS for the loss of the Boc group (-100 Da).
-
Work-up: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
-
Note: The product is now a TFA salt: TFA·HN-bis(PEG1-amide-POI)₂.
-
Phase 3: Final Assembly (E3 Ligase Attachment)
Objective: Connect the E3 Ligase binder to the central nitrogen.
Materials:
-
Core: TFA·HN-bis(PEG1-amide-POI)₂ (1.0 equiv)
-
E3 Ligand: E3-Ligase-COOH (e.g., VHL-acid or Pomalidomide-acid) (1.2 equiv)
-
Reagents: HATU (1.3 equiv), DIPEA (6.0 equiv), DMF.
Procedure:
-
Pre-activation: Dissolve E3-Ligase-COOH in DMF. Add HATU and DIPEA (3.0 eq). Stir for 15 mins.
-
Coupling: Dissolve the Core amine salt (from Phase 2) in DMF with remaining DIPEA (3.0 eq) to ensure neutralization of the TFA salt.
-
Combine: Add the activated E3 solution to the Core solution.
-
Reaction: Stir at RT for 4–24 hours.
-
Troubleshooting: Coupling to a secondary amine (the central NH) can be sterically hindered. If conversion is slow, heat to 40°C or use PyAOP instead of HATU.
-
-
Final Purification: Isolate the final PROTAC via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid). Lyophilize to obtain the powder.
Part 4: Data Visualization & Workflows
Synthetic Logic Flowchart
The following diagram illustrates the "Boc-First" strategy, ensuring no polymerization occurs between the linker's own amine and acids.
Caption: Convergent synthesis workflow for generating homobivalent PROTACs using the Boc-protected NH-bis(PEG1-acid) scaffold.
Mechanism of Action: The Avidity Model
This diagram explains why this linker is used: to create a high-avidity ternary complex.
Caption: The branched linker enables simultaneous recruitment of two POI molecules or increases the probability of binding one, enhancing degradation efficiency.
Part 5: Critical Process Parameters (CPP)
| Parameter | Specification | Rationale |
| Stoichiometry (Phase 1) | Ligand:Linker ≥ 2.2:1 | Ensures both acid arms are functionalized. Under-dosing leads to mono-substituted byproducts that are hard to separate. |
| pH Control (Phase 3) | pH 8.0–9.0 (DIPEA excess) | The central amine is secondary and sterically hindered. It must be fully deprotonated to react with the E3 active ester. |
| Solvent Quality | Anhydrous DMF/DMSO | Water competes with the amine for the activated ester, hydrolyzing the expensive E3-NHS intermediate. |
| Monitoring | LC-MS (ESI+) | UV monitoring is insufficient due to the lack of chromophores in the PEG linker itself. |
Part 6: References
-
Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell. [Link]
-
Li, X., & Song, Y. (2020). Proteolysis-targeting chimera (PROTAC) for targeted protein degradation and cancer therapy. Journal of Hematology & Oncology. [Link]
Sources
Conjugating NH-bis(PEG1-acid) to primary amines in proteins
Application Note: Strategic Conjugation of NH-bis(PEG1-acid) to Protein Primary Amines
Abstract & Strategic Overview
The conjugation of NH-bis(PEG1-acid) (a branched linker containing a central secondary amine and two terminal carboxylic acids) to protein primary amines presents a unique chemical paradox. Unlike standard homobifunctional crosslinkers, this molecule is zwitterionic and capable of self-polymerization if not handled with precise pH control.
This guide details a "Proton-Lock" Two-Step Activation Protocol . By exploiting the pKa difference between the linker’s secondary amine (~10.5) and the carboxyl activation pH (5.0), we effectively "mask" the linker’s own amine during the activation phase, preventing head-to-tail polymerization. This ensures the activated NHS-esters react exclusively with the target protein’s primary amines (Lysine
Key Applications:
-
Surface Charge Modification: Introducing negative charges (carboxylates) to protein surfaces (if only one arm couples).
-
Protein Crosslinking: Inter- or intra-molecular crosslinking via the bis-carboxylate arms.
-
Dendritic Scaffolding: Creating a central secondary amine "handle" on the protein surface for further derivatization.
Chemical Mechanism & The "Proton-Lock" Strategy
To successfully conjugate this molecule without protecting groups (e.g., Boc), one must understand the competing reactivities.
-
The Challenge: The linker contains both nucleophiles (secondary NH) and electrophiles (activated NHS-esters). In a neutral solution, the activated ester of Molecule A would attack the amine of Molecule B, causing oligomerization.
-
The Solution (Proton-Lock):
-
Activation Phase (pH 5.0): We perform the EDC/s-NHS reaction in MES buffer. At this pH, the secondary amine is fully protonated (
) and non-nucleophilic. It cannot attack the forming NHS esters. -
Coupling Phase (pH 7.2): We add the protein and adjust the pH to neutral. The protein’s primary amines (Lysines) are abundant and nucleophilic. While the linker's secondary amine deprotonates slightly, the high local concentration of protein amines and steric hindrance on the linker's secondary amine favor the Linker-to-Protein bond over Linker-Self reaction.
-
Materials & Reagents
| Reagent | Specification | Purpose |
| NH-bis(PEG1-acid) | High Purity (>95%) | The branched linker. |
| Target Protein | >1 mg/mL in PBS | The substrate (must be free of Tris/Glycine). |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl | Carboxyl activator (Zero-length). |
| Sulfo-NHS | N-hydroxysulfosuccinimide | Stabilizes the active ester intermediate.[1] |
| Activation Buffer | 50 mM MES, pH 5.0 | Maintains "Proton-Lock" on linker amine. |
| Coupling Buffer | 100 mM Phosphate (PBS), pH 7.4 | Promotes amide bond formation. |
| Quenching Buffer | 1 M Hydroxylamine or Glycine | Stops the reaction. |
| Desalting Column | Zeba™ Spin or PD-10 | Removes excess linker/byproducts. |
Detailed Experimental Protocol
Phase 1: Linker Solubilization & Activation (The "Proton-Lock")
Critical: Do not dissolve the linker in neutral buffer initially.
-
Prepare Linker Solution: Dissolve NH-bis(PEG1-acid) in Activation Buffer (MES, pH 5.0) to a concentration of 10 mM.
-
Note: At pH 5.0, the central secondary amine is protonated (
) and unreactive.
-
-
Add Activation Reagents:
-
Add EDC to a final concentration of 50 mM (5-fold molar excess over carboxyls).
-
Add Sulfo-NHS to a final concentration of 50 mM.
-
-
Incubate: Mix gently for 15 minutes at room temperature.
-
Chemistry: The carboxyls are converted to semi-stable Sulfo-NHS esters. The linker amine remains inert.
-
Phase 2: Protein Conjugation
-
Prepare Protein: Ensure the protein is in a non-amine buffer (PBS or Hepes, pH 7.2–7.5). If the protein is in Tris, dialyze prior to this step.[2]
-
Combine: Add the Activated Linker Solution to the protein sample.
-
Stoichiometry:
-
For Crosslinking: Use a 10-20x molar excess of linker.
-
For Surface Modification (avoiding crosslinks): Use a 50-100x molar excess (saturates protein amines, reducing probability of one linker bridging two proteins).
-
-
-
pH Adjustment (Critical): Immediately check pH. It may drop due to the acidic MES addition. Adjust back to pH 7.2–7.4 using small volumes of 1M NaOH or high-molarity Phosphate buffer.
-
Why? Reaction efficiency drops significantly below pH 7.0.
-
-
Incubate: React for 2 hours at room temperature or overnight at 4°C.
Phase 3: Quenching & Purification
-
Quench: Add Hydroxylamine (final conc. 50-100 mM). Incubate for 30 minutes.
-
Mechanism: Hydroxylamine hydrolyzes remaining NHS esters back to carboxyls (or stable hydroxamates) preventing non-specific binding later.
-
-
Purify: Apply the reaction mixture to a Desalting Column (MWCO 7kDa or appropriate for your protein) equilibrated with PBS. This removes the excess unreacted linker, EDC, and urea byproducts.
Visualization of Workflow
The following diagram illustrates the chemical logic and the critical pH "switch" required for success.
Figure 1: The "Proton-Lock" strategy prevents linker self-polymerization by keeping the linker amine protonated during activation.
QC & Validation Methods
| Assay | Methodology | Expected Result |
| TNBS / OPA Assay | Colorimetric titration of free amines. | Decrease in free amines compared to native protein (indicates Lysine blockage). |
| MALDI-TOF MS | Intact mass spectrometry. | Mass shift corresponding to linker addition (+ MW of linker - leaving groups). |
| SDS-PAGE | Gel electrophoresis. | Band shift (upwards) or smearing (if high conjugation). Crosslinking may show dimers/multimers. |
Troubleshooting Guide
-
Problem: Precipitation during activation.
-
Cause: The linker is zwitterionic and may have an isoelectric point (pI) near pH 5-6.
-
Fix: Dissolve the linker in dry DMSO first (100 mM stock), then dilute into the aqueous MES buffer.
-
-
Problem: Extensive Protein Aggregation.
-
Cause: The "bis-acid" nature is acting as a crosslinker between proteins.
-
Fix: Increase the molar excess of Linker-to-Protein (e.g., go from 20x to 100x). High excess favors "one linker per lysine" rather than "one linker bridging two proteins."
-
-
Problem: Low Conjugation Yield.
-
Cause: Hydrolysis of NHS ester before protein binding.
-
Fix: Minimize the time between Activation (Phase 1) and Coupling (Phase 2). Ensure pH is raised to 7.2 immediately upon mixing.
-
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 3: Zero-Length Crosslinkers).
-
Thermo Fisher Scientific. (n.d.). EDC and Sulfo-NHS Crosslinking Protocol. Pierce Protein Methods.
-
BroadPharm. (n.d.).[3] PEG Acid Reagents Protocol.
-
BenchChem. (2025).[4] Optimizing EDC/NHS Coupling with PEGylated Carboxylic Acid.
Sources
Application Note & Protocol: Optimal Solvent Selection for the Dissolution of NH-bis(PEG1-acid) in Synthetic Workflows
Abstract
NH-bis(PEG1-acid) is a branched, hydrophilic linker molecule fundamental to modern bioconjugation, drug delivery, and materials science. Its unique structure, featuring a central secondary amine flanked by two polyethylene glycol (PEG) arms terminating in carboxylic acids, offers a versatile platform for creating complex molecular architectures. However, the success of any synthetic protocol hinges on the initial, often overlooked, step: proper dissolution. The choice of solvent is not merely about achieving solubility; it is a critical parameter that dictates reaction efficiency, intermediate stability, and final product purity. This guide provides a detailed analysis of optimal solvents for NH-bis(PEG1-acid), grounded in physicochemical principles, to empower researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific synthetic applications.
Physicochemical Profile of NH-bis(PEG1-acid)
Understanding the molecular structure of NH-bis(PEG1-acid) is paramount to predicting its solubility behavior.
-
Structure: The molecule consists of a central secondary amine nitrogen atom. Covalently attached to this nitrogen are two identical arms, each composed of a single ethylene glycol unit (PEG1) and a terminal carboxylic acid group (-COOH).
-
Key Functional Groups:
-
Two Carboxylic Acids (-COOH): These terminal groups are the primary sites for activation (e.g., via EDC/NHS chemistry) and subsequent conjugation to amine-containing molecules. They are polar and capable of hydrogen bonding, contributing significantly to the molecule's hydrophilicity.
-
PEG Spacers (-CH₂CH₂O-): The ethylene oxide units are exceptionally hydrophilic, readily forming hydrogen bonds with water molecules, which is a defining characteristic of all PEG linkers.[1]
-
Central Secondary Amine (-NH-): This group is less reactive than a primary amine but can still participate in certain reactions under specific conditions. It also contributes to the molecule's overall polarity.
-
-
Molecular Properties:
Caption: Chemical Structure of NH-bis(PEG1-acid).
The Science of Solubility: A Mechanistic Overview
The dissolution of NH-bis(PEG1-acid) is governed by intermolecular forces. The fundamental principle of "like dissolves like" dictates that polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. Given its multiple polar functional groups, NH-bis(PEG1-acid) is an inherently polar molecule.
-
Role of Polarity and Hydrogen Bonding: The oxygen and nitrogen atoms in the PEG, carboxyl, and amine groups create a molecule with multiple hydrogen bond donors and acceptors.
-
In polar protic solvents like water, the solvent molecules can hydrogen bond extensively with the linker, leading to excellent solubility.[1]
-
In polar aprotic solvents like DMF and DMSO, the solvent molecules act as strong hydrogen bond acceptors, effectively solvating the linker.
-
-
Influence of pH in Aqueous Systems: In aqueous solutions, the pH of the medium critically affects the ionization state of the carboxylic acid groups.
-
At low pH (e.g., < 4): The carboxyl groups are fully protonated (-COOH), and the molecule is neutral.
-
At high pH (e.g., > 6): The carboxyl groups are deprotonated to form carboxylates (-COO⁻), giving the molecule a net negative charge. This ionization state not only influences solubility but is a critical parameter for chemical reactions. For instance, EDC/NHS activation of the carboxyl groups is most efficient at a slightly acidic pH of 4.5-7.2.[5][6]
-
Recommended Solvent Systems & Rationale
The optimal solvent is defined by the requirements of the subsequent synthetic step. We have categorized the most effective solvents based on their chemical properties and primary applications. Supplier data sheets confirm solubility in Water, DMSO, and DMF.[2]
| Solvent | Type | Key Properties | Primary Use Case | Important Considerations |
| Dimethylformamide (DMF) | Polar Aprotic | High boiling point (153°C), water-miscible, excellent solvating power. | Stock Solutions , Organic Phase Synthesis (e.g., peptide coupling, EDC/NHS activation). | Must be anhydrous (molecular sieve-treated) for moisture-sensitive reactions.[5] Can be difficult to remove under vacuum. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very high boiling point (189°C), highly hygroscopic, superior solvating power for challenging compounds. | Stock Solutions , dissolving difficult reagents. | Must be anhydrous.[7] Even harder to remove than DMF. Can interfere with some downstream analytical techniques. |
| Dichloromethane (DCM) | Chlorinated | Lower boiling point (39.6°C), immiscible with water, moderately polar. | Organic Phase Synthesis where easy solvent removal is desired. | Less effective at dissolving highly polar compounds than DMF/DMSO. Must be anhydrous. Mentioned in protocols for PEG-acid activation.[4][5] |
| Water (DI, Milli-Q) | Polar Protic | Universal solvent, biocompatible. | Simple dissolution for non-moisture-sensitive applications. | Unsuitable for reactions with water-labile intermediates (e.g., NHS-esters) due to rapid hydrolysis.[8] |
| Buffered Solutions (e.g., MES, PBS) | Aqueous System | Maintain stable pH. | Aqueous Phase Bioconjugation (e.g., protein modification). | Buffer choice is critical. Avoid amine-containing buffers like Tris or glycine during EDC/NHS activation, as they will compete in the reaction.[4][6] |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the effective dissolution and handling of NH-bis(PEG1-acid).
Protocol 1: Preparation of a Concentrated Stock Solution in Organic Solvents
This protocol is foundational for most synthetic workflows, as it facilitates accurate dispensing of the reagent, which is often a low-melting solid.[4][6]
Objective: To prepare a stable, concentrated stock solution (e.g., 100 mg/mL or ~400 mM) in anhydrous DMF or DMSO for storage and use in synthesis.
Materials:
-
NH-bis(PEG1-acid)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (<50 ppm water)
-
Inert gas (Argon or Nitrogen)
-
Vial with a septum-lined cap
-
Syringes
Procedure:
-
Equilibrate Reagent: Allow the vial of NH-bis(PEG1-acid) to warm to room temperature before opening. This crucial step prevents atmospheric moisture from condensing on the cold reagent, which could compromise future moisture-sensitive reactions.[5][6]
-
Weighing: In a dry environment, weigh the desired amount of NH-bis(PEG1-acid) into a clean, dry vial.
-
Solvent Addition: Using a syringe, add the calculated volume of anhydrous DMF or DMSO to the vial to achieve the target concentration.
-
Dissolution: Cap the vial and mix gently by vortexing or swirling until the reagent is fully dissolved. Sonication in a water bath can be used to expedite the dissolution of larger quantities.
-
Inert Gas Purge: Briefly flush the headspace of the vial with an inert gas (argon or nitrogen) to displace air and moisture.[4]
-
Storage: Tightly seal the vial with the septum cap. For long-term storage, store at -20°C.[5] Unused stock solution should be kept under these conditions.
Protocol 2: Dissolution for Organic Phase Synthesis (Example: EDC/NHS Activation)
Objective: To dissolve NH-bis(PEG1-acid) for immediate use in a moisture-sensitive reaction in an organic solvent.
Materials:
-
NH-bis(PEG1-acid)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
EDC·HCl and N-hydroxysuccinimide (NHS)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel and magnetic stirrer
Procedure:
-
Setup: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., a nitrogen-filled balloon or Schlenk line).
-
Dissolution: Weigh NH-bis(PEG1-acid) directly into the reaction vessel. Add the required volume of anhydrous DCM or DMF and stir until fully dissolved. A typical concentration might be around 0.5-1.0 M depending on the specific reaction scale.[4][5]
-
Reaction: Once a clear, homogenous solution is obtained, proceed with the addition of other reagents (e.g., EDC and NHS) according to your established synthetic protocol. The pre-dissolution ensures immediate and uniform availability of the linker for the reaction.
Caption: Decision workflow for selecting the appropriate solvent system.
Protocol 3: Dissolution for Aqueous Phase Bioconjugation
Objective: To dissolve NH-bis(PEG1-acid) in a buffered solution for the activation of its carboxyl groups, followed by conjugation to an amine-containing biomolecule.
Materials:
-
NH-bis(PEG1-acid)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
EDC and Sulfo-NHS
-
Amine-containing biomolecule (e.g., antibody, peptide)
Procedure:
-
Reagent Preparation: Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.
-
Linker Dissolution: Dissolve the required amount of NH-bis(PEG1-acid) directly into the Activation Buffer to a desired concentration (e.g., 10-100 mM).
-
Activation Step: To the dissolved linker solution, add the EDC solution, followed immediately by the Sulfo-NHS solution. A typical molar ratio is 1:1.5:1.5 (Linker:EDC:Sulfo-NHS). Incubate for 15-30 minutes at room temperature.[8]
-
Coupling Step: The resulting solution containing the activated NHS-ester of the linker is now ready. It should be immediately added to the amine-containing biomolecule, which has been prepared in a suitable Coupling Buffer (pH 7.2-8.0 for optimal amine reactivity).[5][6]
Troubleshooting and Best Practices
| Problem | Possible Cause | Recommended Solution |
| Reagent fails to dissolve or forms an oil. | 1. Incorrect solvent choice. 2. Solvent is not pure/anhydrous. 3. Reagent concentration is too high (saturated). | 1. Switch to a stronger polar aprotic solvent (e.g., from DCM to DMF, or DMF to DMSO). 2. Use fresh, high-purity anhydrous solvent. 3. Dilute the solution by adding more solvent or gently warm the mixture. |
| Low yield in subsequent reaction. | 1. Hydrolysis of moisture-sensitive reagents (e.g., EDC, NHS-ester). 2. Use of an incompatible buffer (e.g., Tris). | 1. Ensure all solvents and reagents are anhydrous and that the reaction is performed under an inert atmosphere. Prepare activated linkers immediately before use.[8] 2. Use non-amine, non-carboxylate buffers like MES or HEPES for activation steps.[6] |
| Inconsistent results between experiments. | 1. Reagent degradation from improper storage. 2. Inconsistent handling (e.g., not equilibrating to RT). | 1. Store stock solutions desiccated at -20°C under an inert gas.[4] 2. Strictly adhere to handling protocols, especially regarding temperature equilibration and use of inert gas to minimize moisture contamination. |
Conclusion
The selection of an appropriate solvent for NH-bis(PEG1-acid) is a critical decision that directly impacts the success of a synthetic workflow. For creating concentrated, storable stock solutions and for most organic-phase syntheses, high-purity, anhydrous DMF and DMSO are the solvents of choice due to their excellent solvating power. For specific organic applications where ease of removal is paramount, anhydrous DCM is a viable alternative. In the realm of bioconjugation, aqueous buffered systems are non-negotiable to control pH, with the specific buffer composition being critical to avoid unwanted side reactions. By understanding the chemical principles outlined in this guide and adhering to the detailed protocols, researchers can ensure consistent, reliable, and efficient use of NH-bis(PEG1-acid) in their innovative work.
References
- (No author given). (2025, November 11).
- (No author given). (2024, September 23). Protocol for PEG Acid Reagents. AxisPharm. [Link not available]
-
Al-Azzam, W., et al. (2024, August 12). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. PMC. [Link]
-
(No author given). (n.d.). PEGylation reagents (linkers, crosslinkers and labels). Interchim. [Link]
-
(No author given). (n.d.). Instructions for the use of PEG Acid. Xi'an Confluore Biological Technology Co., Ltd. [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. NH-bis(PEG1-acid) | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. confluore.com [confluore.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Efficiency Synthesis of Branched ADCs using NH-bis(PEG1-acid)
Abstract & Introduction
The development of next-generation Antibody-Drug Conjugates (ADCs) increasingly focuses on improving the Drug-to-Antibody Ratio (DAR) and masking the hydrophobicity of cytotoxic payloads. NH-bis(PEG1-acid) (Bis-PEG1-acid, amine core) is a critical branched linker scaffold designed to address these challenges.
Structurally, this molecule features a central secondary amine (NH) and two short polyethylene glycol (PEG) arms terminating in carboxylic acids. This "V-shaped" geometry allows for the attachment of two drug molecules to a single conjugation site on the antibody, effectively doubling the DAR (e.g., from DAR 4 to DAR 8) without requiring additional mutations or excessive reduction of the antibody [1]. Furthermore, the hydrophilic PEG spacer aids in solubilizing hydrophobic payloads (such as PBD dimers or tubulysins), preventing aggregation and improving pharmacokinetics [2].[]
This guide provides a comprehensive, step-by-step protocol for synthesizing a branched drug-linker intermediate and conjugating it to a monoclonal antibody.
Chemical Rationale & Mechanism[2]
The "DAR Doubler" Scaffold
The NH-bis(PEG1-acid) acts as a branching point. The synthesis strategy follows a Convergent Approach :
-
Payload Attachment: The two carboxylic acid arms are activated to react with amine-functionalized payloads.[2]
-
Scaffold Activation: The central secondary amine is functionalized with a heterobifunctional linker (e.g., NHS-PEG-Maleimide) to create a "reactive head."
-
Conjugation: The fully assembled branched complex is conjugated to the antibody.
Structure-Activity Relationship (SAR)
-
Solubility: The oxygen atoms in the PEG1 arms form hydrogen bonds with water, creating a hydration shell that shields hydrophobic drugs.[3]
-
Steric Considerations: As a secondary amine, the central NH is nucleophilic but more sterically hindered than a primary amine. The protocol below utilizes high-reactivity NHS esters to overcome this barrier.
Workflow Visualization
Figure 1: Convergent synthesis workflow for generating high-DAR ADCs using NH-bis(PEG1-acid).
Experimental Protocols
Phase 1: Synthesis of the Bis-Drug Scaffold
Objective: Attach two drug molecules to the carboxylic acid arms of the linker.
Reagents Required:
-
NH-bis(PEG1-acid) (e.g., BroadPharm BP-28184)[4]
-
Payload (Must contain a primary amine, e.g., MMAE, DXd)
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIEA (N,N-Diisopropylethylamine)
Protocol:
-
Dissolution: Dissolve NH-bis(PEG1-acid) (1 eq) in anhydrous DMF. Maintain concentration at ~10 mg/mL.
-
Activation: Add DIEA (4 eq) followed by HATU (2.2 eq). Stir for 5 minutes at Room Temperature (RT) to activate the carboxylic acids.
-
Expert Insight: Use a slight excess of HATU (1.1 eq per acid arm) to ensure complete activation, but avoid large excesses which can complicate purification.
-
-
Coupling: Add the Amine-Payload (2.2 to 2.5 eq).
-
Incubation: Stir the reaction under nitrogen atmosphere at RT for 4–6 hours.
-
Monitoring: Monitor via LC-MS.[7] Look for the mass corresponding to [Linker + 2Payload - 2H2O].
-
-
Purification: Purify the intermediate (Bis-Drug-Amine) using C18 Reverse Phase HPLC (Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the product.
Phase 2: Functionalization of the Secondary Amine
Objective: Convert the central NH into a Maleimide group for antibody conjugation.
Reagents Required:
-
Purified Bis-Drug-Amine (from Phase 1)
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) OR NHS-PEG4-Maleimide.
-
Buffer: PBS pH 7.2 (or anhydrous DMF if solubility allows).
Protocol:
-
Reaction Setup: Dissolve the Bis-Drug-Amine in anhydrous DMF.
-
Crosslinking: Add NHS-PEG4-Maleimide (3 eq).
-
Critical Step: The secondary amine of the NH-bis(PEG1) core is less reactive than a primary amine. Using 3 equivalents and allowing longer reaction times (overnight) or slightly elevating temperature (30°C) ensures quantitative conversion [3].
-
-
Quenching: Quench excess NHS ester with Glycine (10 mM) if performing in aqueous buffer, or proceed directly to purification if in DMF.
-
Final Scaffold Purification: Purify via RP-HPLC to remove excess crosslinker. Confirm identity via MS (Mass = Bis-Drug + Linker Spacer).
Phase 3: Antibody Conjugation (Thiol-Maleimide)
Objective: Conjugate the branched scaffold to the monoclonal antibody.
Protocol:
-
Antibody Reduction:
-
Dilute mAb to 5 mg/mL in PBS (pH 7.4) + 1 mM EDTA.
-
Add TCEP (Tris(2-carboxyethyl)phosphine) at 2.5 molar equivalents per mAb to target partial reduction (interchain disulfides).
-
Incubate at 37°C for 1 hour.
-
-
Conjugation:
-
Cool the mAb solution to RT.[2][]
-
Add the Branched Maleimide-Scaffold (from Phase 2) dissolved in DMSO.
-
Stoichiometry: Add 6–8 equivalents of scaffold per mAb (aiming to saturate the ~4 reduced disulfides/8 thiols).
-
DMSO Limit: Ensure final DMSO concentration is <10% (v/v) to prevent mAb precipitation.
-
Incubate for 1 hour at RT.
-
-
Quenching: Add N-Acetylcysteine (20 eq excess over linker) to quench unreacted maleimides.
-
Purification:
-
Remove small molecules using a Desalting Column (e.g., PD-10) or Tangential Flow Filtration (TFF).
-
Buffer exchange into formulation buffer (e.g., 20 mM Histidine, 6% Trehalose, pH 6.0).
-
Quality Control & Characterization
Hydrophobic Interaction Chromatography (HIC)
HIC is the gold standard for determining DAR distribution.
-
Expectation: Unlike linear linkers where you see peaks for DAR 0, 2, 4, 6, 8, the branched linker will shift the profile. A single conjugation event adds two drugs.
-
Profile: You will observe predominant peaks corresponding to "Scaffold-1" (DAR 2), "Scaffold-2" (DAR 4), "Scaffold-3" (DAR 6), and "Scaffold-4" (DAR 8).
Size Exclusion Chromatography (SEC)
-
Purpose: Verify monomer purity and absence of aggregates.
-
Acceptance Criteria: >95% Monomer. High-DAR ADCs are prone to aggregation; the PEG1 spacer in the bis-acid core helps, but if aggregation is observed, consider using a longer crosslinker (e.g., NHS-PEG4-Maleimide) in Phase 2.
Troubleshooting & Critical Considerations
| Issue | Probable Cause | Corrective Action |
| Low Yield in Phase 1 | Steric hindrance at the carboxylic acid. | Switch from EDC/NHS to HATU/DIEA. Ensure the payload amine is not sterically hindered (e.g., secondary amines on payload are difficult). |
| Incomplete Phase 2 | Low reactivity of the central secondary amine. | Increase the molar excess of the NHS-Linker to 5-10 eq. Add a catalyst like DMAP (0.1 eq) if using non-aqueous conditions, but use caution to avoid racemization. |
| Precipitation during Conjugation | Payload is too hydrophobic. | Ensure the DMSO content is optimized (5-10%). Add cosolvents like Propylene Glycol if acceptable. |
| Broad HIC Peaks | Heterogeneous conjugation. | TCEP reduction efficiency varies. Optimize TCEP:mAb ratio strictly (perform a TCEP titration curve). |
References
-
Anami, Y., et al. (2018). Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency. Organic & Biomolecular Chemistry. Retrieved February 25, 2026, from [Link]
Sources
Application Note: Strategic Functionalization of NH-bis(PEG1-acid) for Multivalent PROTAC Synthesis
This Application Note is designed for researchers specializing in Targeted Protein Degradation (TPD) and PROTAC® development. It addresses the specific synthetic challenges and strategic utility of the branched linker NH-bis(PEG1-acid) (Bis(2-(2-carboxyethoxy)ethyl)amine derivative).
Introduction: The "Hub" Architecture
NH-bis(PEG1-acid) is a critical "splitter" or "hub" linker in the PROTAC toolbox. Unlike linear linkers that connect one E3 ligand to one Warhead (1:1), this branched molecule features a secondary amine core (NH) and two carboxylic acid arms .
This architecture enables the synthesis of:
-
Trimeric PROTACs: One E3 ligand at the core and two Warheads at the arms (1:2 stoichiometry) to enhance potency via avidity.
-
Solubility-Enhanced Degraders: Using the acid arms to attach solubility tags while the core carries the pharmacophore.
-
Dual-E3 Recruiters: Attaching two E3 ligands to the arms for molecular glue applications.
Chemical Identity & Properties[1][2][3][4][5][6]
-
Formula: C₁₀H₁₉NO₆
-
MW: 249.26 Da
-
Structure: A secondary amine core flanked by two PEG1-propionic acid arms.[6]
-
Solubility: High in water, DMSO, DMF; moderate in DCM.
Strategic Planning: The "Free Amine" Paradox
CRITICAL WARNING: The commercial reagent is often supplied as the free amine/free acid zwitterion or HCl salt.
-
The Trap: You cannot activate the carboxylic acid groups (using EDC/NHS or HATU) while the secondary amine is free. The amine will compete as a nucleophile, leading to rapid self-polymerization or intramolecular lactamization.
-
The Solution: You must choose a synthetic route based on which handle (NH or COOH) you intend to conjugate to the E3 ligand.
Decision Matrix
| E3 Ligand Functional Group | Reactive Partner on Linker | Required Linker Form | Reaction Type |
| Alkyl Halide / Tosylate | Secondary Amine (NH) | Free Amine (NH-bis...) | N-Alkylation |
| Activated Ester / Acid | Secondary Amine (NH) | Free Amine (NH-bis...) | Amide Coupling |
| Primary Amine (-NH₂) | Carboxylic Acid (-COOH) | Boc-Protected (Boc-NH-bis...) | Amide Coupling |
Protocol A: The "Core" Approach (E3 Ligand at the NH)
Use this protocol if your E3 ligand has an electrophilic handle (e.g., Thalidomide-alkyl-Br).
Mechanism
The secondary amine of the linker acts as a nucleophile to displace a halide on the E3 ligand. This leaves the two acid arms free for subsequent attachment of the Protein of Interest (POI) ligand.
Materials
-
Linker: NH-bis(PEG1-acid) (Free amine)
-
E3 Ligand: e.g., Thalidomide-5-ethyl-Br (Electrophile)
-
Base: Potassium Carbonate (
) or DIPEA -
Solvent: Anhydrous DMF or DMSO
-
Catalyst: Potassium Iodide (KI) (optional, for Finkelstein acceleration)
Step-by-Step Procedure
-
Preparation:
-
Dissolve E3 Ligand-Halide (1.0 eq) in anhydrous DMF (0.1 M concentration).
-
Dissolve NH-bis(PEG1-acid) (1.2 eq) in a separate vial of DMF. Note: Excess linker prevents over-alkylation, though the steric bulk of the branched PEG minimizes quaternary ammonium formation.
-
-
Reaction Setup:
-
Add the linker solution to the E3 ligand solution.[7]
-
Add
(3.0 eq). If the E3 ligand is base-sensitive (e.g., susceptible to glutarimide ring opening), use DIPEA (3.0 eq) instead. -
(Optional) Add KI (0.1 eq) if using a bromide/chloride to accelerate the reaction.
-
-
Incubation:
-
Work-up:
-
Dilute with water and adjust pH to ~3-4 with 1M HCl (carefully, to protonate the carboxylic acids for extraction).
-
Extract with Ethyl Acetate (x3).[7] Note: The product is polar; if extraction is difficult, use n-Butanol or proceed directly to Prep-HPLC.
-
-
Purification:
-
Method: Reverse Phase HPLC (C18).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Protocol B: The "Arms" Approach (E3 Ligand at the COOH)
Use this protocol if your E3 ligand is an amine (e.g., Pomalidomide-NH2 or VHL-NH2). This creates a bivalent E3 recruiter or a standard PROTAC if one arm is capped.
Prerequisite: You MUST use Boc-NH-bis(PEG1-acid) or protect the free amine with
Materials
-
E3 Ligand: Pomalidomide-NH2 (Nucleophile)
-
Coupling Agents: HATU (or PyBOP) + HOAt
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF
Step-by-Step Procedure
-
Activation:
-
Dissolve Boc-NH-bis(PEG1-acid) (1.0 eq) in anhydrous DMF.
-
Add DIPEA (4.0 eq).
-
Add HATU (2.1 eq for diamide formation; 1.1 eq for mono-amide).
-
Stir for 5 minutes at Room Temperature (RT) to form the activated ester.
-
-
Coupling:
-
Add E3 Ligand-Amine (2.2 eq for symmetric dimer; 1.0 eq for asymmetric synthesis).
-
Stir at RT for 2–4 hours.
-
Tip: If synthesizing a heterodimer (one arm E3, one arm POI), use a stoichiometric deficit of the linker (high dilution) or solid-phase synthesis to avoid statistical mixtures.
-
-
Deprotection (Post-Coupling):
-
Once the arms are functionalized, remove the Boc group to release the core amine for further modification (e.g., adding a solubility tag).
-
Add TFA/DCM (1:4 v/v) and stir for 30 mins.
-
Evaporate volatiles under
flow.
-
Quantitative Data Summary
| Parameter | Value / Condition | Notes |
| Stoichiometry (Protocol A) | 1.2 eq Linker : 1.0 eq Ligand | Excess linker favors mono-alkylation of the core. |
| Stoichiometry (Protocol B) | 1.0 eq Linker : 2.2 eq Ligand | For symmetric functionalization of both arms. |
| Temperature (Alkylation) | 50–60°C | Required to overcome steric hindrance at secondary amine. |
| Temperature (Amide Bond) | 20–25°C (RT) | Standard HATU conditions; avoid heat to prevent epimerization. |
| Solvent Compatibility | DMF, DMSO, NMP | Avoid protic solvents (MeOH) during activation. |
| pH (Work-up) | pH 3–4 | Crucial to keep carboxylic acids protonated for organic extraction. |
Visualizing the Workflow
The following diagram illustrates the divergent synthetic pathways based on the starting state of the NH-bis(PEG1-acid) linker.
Caption: Divergent synthesis pathways for NH-bis(PEG1-acid). Path A utilizes the free amine core, while Path B requires protection to functionalize the acid arms.
Troubleshooting & Quality Control
Common Pitfalls
-
Cyclization: If the E3 ligand has a nucleophile and you attempt to activate the linker acids without protecting the linker amine, the linker will cyclize on itself or form oligomers. Always verify Boc status.
-
Hygroscopicity: PEG-acid linkers are hygroscopic.[8] Water interferes with HATU/EDC activation (hydrolysis of active ester). Dry the linker under high vacuum over
before use. -
Purification Loss: The dicarboxylic acid product is very polar. In Reverse Phase HPLC, it may elute in the void volume if the pH is neutral. Always use 0.1% Formic Acid or TFA in the mobile phase to retain the compound on C18 columns.
QC Specifications
-
LC-MS: Look for
and (acid mode). The di-acid usually flies well in negative mode. -
NMR: The methylene protons next to the amine will shift significantly (
2.8-3.2 ppm) upon alkylation or acylation, confirming reaction at the core.
References
-
National Institutes of Health (PMC). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Retrieved from [Link]
Sources
- 1. NH-bis(PEG1-acid) | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PEG acid, Acid linker, Amine PEG acid | BroadPharm [broadpharm.com]
- 4. PEG-X-PEG Reagents, 2-arm PEG, PEG reagent | BroadPharm [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Note: Precision Stoichiometry for NH-bis(PEG1-acid) Crosslinking
Executive Summary
This guide details the experimental logic and mathematical framework for calculating molar excess when using NH-bis(PEG1-acid) (Bis-PEG1-acid). Unlike linear crosslinkers, this branched linker possesses a central secondary amine and two terminal carboxylic acid arms. This dual-functionality necessitates a "Factor of 2" correction in stoichiometric calculations to prevent incomplete conjugation or unwanted polymerization. This protocol focuses on the homodimerization of amine-containing payloads (peptides, small molecules) via the carboxyl arms using EDC/NHS activation.
Technical Background: The "Factor of 2" Rule
NH-bis(PEG1-acid) is a branched linker (
Structural Implications for Stoichiometry
-
Central Core: Secondary Amine (-NH-). Often used for attachment to a scaffold or left free.
-
Reactive Arms: Two Carboxylic Acids (-COOH).[1]
-
The Trap: Researchers often calculate molar equivalents based on the molecular weight of the linker. However, because there are two reactive carboxyl sites per molecule, the molar concentration of reactive groups (
) is double the molar concentration of the linker ( ).
Failure to account for this leads to under-activation (low yield) or "capped" mono-substituted byproducts rather than the desired crosslinked dimer.
Strategic Framework: The Zone of Conjugation
The choice of molar excess depends heavily on the cost of your payload (Target Amine) and the desired product profile.
| Strategy | Target : Linker Ratio | Outcome | Application |
| High Efficiency Dimerization | 3.0 : 1.0 | >90% conversion to Dimer. Excess target requires removal.[2] | Cheap peptides/drugs where yield is paramount. |
| Stoichiometric Balance | 2.2 : 1.0 | Mixed population: Dimer (major) + Mono (minor). | Expensive antibodies/proteins where waste must be minimized. |
| Capping / Surface Mod | 0.1 : 1.0 | Linker coats the surface; minimal crosslinking. | Increasing solubility of a large protein (Linker in excess). |
Visualizing the Workflow
The following diagram illustrates the critical decision points and chemical pathways for creating a homodimer using NH-bis(PEG1-acid).
Figure 1: Workflow for homodimer synthesis. Note the critical multiplication of linker moles by 2 prior to activation calculations.
Detailed Protocol: Homodimer Synthesis via EDC/NHS
Phase 1: Pre-Reaction Calculations
Scenario: You have 5 mg of NH-bis(PEG1-acid) (MW: 249.3 Da) and wish to conjugate a peptide (MW: 1500 Da).
-
Calculate Linker Moles:
-
Calculate Reactive Carboxyl Moles (
): -
Calculate Activation Reagents (10x Excess per COOH):
-
EDC (MW: 191.7):
-
NHS (MW: 115.1):
(or 25x for higher efficiency)
-
-
Calculate Target Peptide (2.5x Excess relative to Linker):
-
Note: To fill both arms, you theoretically need 2.0 equivalents. We use 2.5 to drive the reaction to completion.
-
Target Moles:
-
Target Mass:
-
Phase 2: Activation (The "Active Ester" Formation)
-
Buffer: 0.1 M MES, pH 5.0 - 6.0. (Avoid phosphate or amine buffers here; they interfere with EDC).[2]
-
Solvent: If linker is insoluble in water, dissolve in dry DMSO or DMF first.
-
Dissolve 5 mg NH-bis(PEG1-acid) in 500 µL Activation Buffer.
-
Add calculated EDC and NHS immediately.
-
Incubate: 15–30 minutes at Room Temperature (RT).
Phase 3: Conjugation (Amide Bond Formation)
-
Dissolve the Target Peptide (75 mg) in 1 mL Conjugation Buffer.
-
Quench Activation (Optional but Recommended): If you used massive excess of EDC (50x+), add 2-Mercaptoethanol (20 mM final) to the activation mix to scavenge unreacted EDC before adding the peptide. This prevents EDC from crosslinking the peptides to themselves (if they have Asp/Glu residues).
-
Mix: Add the Activated Linker solution dropwise to the Peptide solution.
-
Why dropwise? High local concentration of linker can lead to rapid mono-substitution. Slow addition favors equilibrium.
-
-
Incubate: 2 hours at RT or Overnight at 4°C.
-
Quench: Add Hydroxylamine or Ethanolamine (final 50-100 mM) to deactivate remaining NHS esters.
Troubleshooting & Validation
Common Failure Modes
| Observation (LC-MS) | Diagnosis | Root Cause | Corrective Action |
| Mass = Linker + 1 Peptide | Mono-substitution | Target:Linker ratio too low (< 2:1). | Increase Target excess to 3:1 or 4:1. |
| Mass = Linker + OH (Hydrolysis) | Failed Activation | Old EDC (hydrolyzed) or pH too high during activation. | Use fresh EDC; Ensure pH < 6.0 for Step 1. |
| Precipitation | Aggregation | Hydrophobic peptide reduced solubility. | Add 10-20% DMSO to the reaction buffer. |
Validation Diagram (Mass Spec Logic)
The following decision tree helps interpret Mass Spectrometry data after the reaction.
Figure 2: Mass Spectrometry interpretation guide for branched conjugates.
References
-
Hermanson, G. T. (2013).[6] Bioconjugate Techniques (3rd ed.).[4] Academic Press.[4] Chapter 3: The Reactions of Bioconjugation. (Standard reference for EDC/NHS chemistry).
- Bartczak, D., & Kanaras, A. G. (2011). Preparation of Peptide-Functionalized Gold Nanoparticles Using One Pot EDC/NHS Coupling. Langmuir, 27(16), 10119-10123. (Demonstrates importance of pH control in EDC reactions).
Sources
Troubleshooting & Optimization
Technical Support Center: Bioconjugation & Crosslinking
Topic: Preventing NHS Ester Hydrolysis in Bis-PEG-NHS Reactions
Welcome to the Advanced Bioconjugation Support Hub. I am Dr. Aris, your Senior Application Scientist. You are likely here because your crosslinking efficiency is lower than expected, or you are seeing "dead" mono-functionalized PEG species in your mass spec data.
When working with Bis-PEG-NHS esters (homobifunctional crosslinkers), hydrolysis is not just a nuisance; it is a catastrophic failure mode. Unlike mono-functional labeling, where hydrolysis simply lowers yield, hydrolysis in a bis-functional reagent destroys its ability to crosslink, leaving you with capped, non-reactive ends.
This guide provides the rigorous chemical logic and protocols necessary to outrun the hydrolysis reaction.
Module 1: The Mechanism of Failure
Why is your reaction failing? The NHS ester chemistry is a race between two nucleophiles: the primary amine (your target) and water (the solvent). Both attack the carbonyl carbon.
-
Pathway A (Desired): Amine attack
Stable Amide Bond + NHS release. -
Pathway B (Parasitic): Water attack
Carboxylic Acid (Dead End) + NHS release.
In Bis-PEG reagents, if one end hydrolyzes, the molecule becomes a mono-functional capper. If both hydrolyze, it is inert.[1][2]
Figure 1: The Competitive Kinetic Pathway. Hydrolysis (red) competes directly with conjugation (green).
Module 2: Critical Parameters & Data
To win the race, you must manipulate the environment to favor the amine attack.
1. pH vs. Hydrolysis Half-Life
The rate of hydrolysis is base-catalyzed. As pH rises, the concentration of hydroxide ions (
| pH Condition | NHS Ester Half-Life ( | Application Note |
| pH 7.0 | ~4–5 hours | Safe Zone. Good for slow reactions, but amine reactivity is lower. |
| pH 8.0 | ~1 hour | Optimal Window. Balances amine nucleophilicity vs. hydrolysis. |
| pH 8.6 | ~10 minutes | Danger Zone. Reaction must be extremely fast; high risk of hydrolysis. |
| pH > 9.0 | < 5 minutes | Forbidden. Hydrolysis dominates; reagent is destroyed before mixing. |
Critical Insight: Never dissolve Bis-PEG-NHS directly into the aqueous buffer. The moment it hits water, the clock starts. Always use a "dry solvent" intermediate step.
2. Solvent Compatibility
Bis-PEG-NHS esters are often viscous liquids or waxy solids. They must be dissolved in an anhydrous organic solvent before being added to the aqueous reaction.[3][4]
-
Recommended: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[3][4]
-
Requirement: Must be "Dry" grade (water content < 50 ppm) or stored over 3Å molecular sieves.
-
Avoid: Methanol or Ethanol (contain nucleophilic hydroxyls that react with NHS).
Module 3: The Optimized Protocol
Objective: Crosslink Protein A to Protein B using Bis-PEG-NHS while minimizing hydrolysis.
Reagents
-
Bis-PEG-NHS: Stored at -20°C under Argon/Nitrogen.[4]
-
Conjugation Buffer: 100 mM Phosphate or HEPES, pH 7.2 – 8.0. (Strictly NO Tris or Glycine).
Workflow Diagram
Figure 2: Optimized Workflow. Step 4 is the critical "point of no return" where hydrolysis begins.
Step-by-Step Methodology
-
Equilibration (Crucial): Remove the Bis-PEG-NHS vial from -20°C storage. Do not open it. Allow it to sit on the bench until it reaches room temperature (approx. 20-30 mins).
-
Why? Opening a cold vial causes atmospheric moisture to condense inside, hydrolyzing your stock instantly [1].
-
-
Stock Preparation: Dissolve the Bis-PEG-NHS in anhydrous DMSO to a concentration of 10–50 mM.
-
Reaction Initiation: Add the Bis-PEG-NHS/DMSO solution to your protein mixture.
-
Volume Rule: Keep the final DMSO concentration < 10% (v/v) to avoid denaturing the protein.
-
Mixing: Vortex gently but immediately. Localized high concentrations of NHS ester can precipitate or hydrolyze before reacting.
-
-
Incubation: Incubate for 30–60 minutes at Room Temperature or 2 hours at 4°C.
-
Tip: 4°C slows down hydrolysis more than it slows down aminolysis, slightly improving efficiency [2].
-
-
Quenching: Add a primary amine buffer (e.g., 1M Tris, pH 8.0) to a final concentration of 10-20 mM to "kill" any remaining active esters.
Module 4: Troubleshooting & FAQs
Q1: I used a 20-fold molar excess of Bis-PEG-NHS, but I still see mostly monomeric protein (no crosslinking). Why? A: This indicates your reagent was likely "dead" before it touched the protein.
-
Check 1: Did you open the vial while it was cold? If yes, condensation killed the NHS esters.
-
Check 2: Did you use "old" DMSO? DMSO is hygroscopic (absorbs water from air). If your DMSO bottle has been open for months, it is likely wet. Use a fresh ampoule or molecular sieves [3].[7]
-
Check 3: Did you dissolve the NHS ester in water/buffer then add it to the protein? If yes, it hydrolyzed during that transfer step. Always dissolve in DMSO first.
Q2: Can I use Tris-HCl or Glycine as my reaction buffer? A: Absolutely not. Tris (tris(hydroxymethyl)aminomethane) and Glycine contain primary amines.[8] They will react with the NHS ester immediately, consuming the reagent and preventing it from reacting with your protein. Use Phosphate (PBS), HEPES, or Bicarbonate buffers [4].[3][9]
Q3: My protein precipitates upon adding the Bis-PEG-NHS. A: This is usually a solubility issue or over-modification.
-
Solubility: Bis-PEG-NHS is hydrophobic until conjugated. If you add too much at once, it crashes out. Dilute your stock further or add it in small aliquots.
-
Over-modification: If you modify too many lysines, you change the isoelectric point (pI) of the protein, causing aggregation. Reduce the molar excess (e.g., from 20x to 10x).
Q4: How do I store leftover Bis-PEG-NHS? A: Ideally, purchase single-use aliquots. If you must store it:
-
Purge the headspace with Nitrogen or Argon gas.
-
Seal tightly (Parafilm is not enough; use a cap with a septum if possible).
-
Store at -20°C with a desiccant pack in the secondary container [5].
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition).[10] Academic Press.[1] Chapter 3: Zero-Length Crosslinkers. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. confluore.com [confluore.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Bioconjugate Techniques - Greg T. Hermanson - كتب Google [books.google.com.bh]
Improving water solubility of hydrophobic drugs with NH-bis(PEG1-acid)
The following technical guide is structured as a specialized support center resource for researchers utilizing NH-bis(PEG1-acid) to enhance the solubility of hydrophobic small molecules.
Product Focus: NH-bis(PEG1-acid) (Branched Heterobifunctional Linker) Application: Hydrophobic Drug Conjugation & Solubility Enhancement Audience: Medicinal Chemists, Formulation Scientists
Core Technology & Mechanism
Q: What makes NH-bis(PEG1-acid) superior to linear PEG linkers for solubility?
A: NH-bis(PEG1-acid) utilizes a branched "umbrella" architecture rather than a linear chain. This provides two distinct mechanisms for solubility enhancement that operate synergistically:
-
Ionization (Electrostatic Repulsion): The linker terminates in two carboxylic acid groups. At physiological pH (7.4), both groups are deprotonated (
), generating a net negative charge (-2) on the drug conjugate. This charge creates a strong hydration shell and electrostatic repulsion between molecules, preventing aggregation. -
Steric Shielding: The V-shaped geometry of the branched linker effectively masks the hydrophobic domain of the payload more efficiently than a single linear PEG chain of equivalent mass.
Q: What is the chemical structure and reactivity profile?
-
Formula:
-
Molecular Weight: 249.3 Da
-
Reactive Center: Secondary Amine (
). This is a nucleophile designed to react with electrophiles on your drug (e.g., NHS esters, Isocyanates, Epoxides, or Alkyl Halides). -
Solubility Handle: Two Propionic Acid arms separated by a mono-PEG spacer (
).
Mechanism of Action Visualization
The following diagram illustrates how the linker modifies the physicochemical properties of a hydrophobic drug.
Figure 1: Transformation of an insoluble electrophilic drug into a water-soluble conjugate via branched PEGylation.
Experimental Protocol: Conjugation Strategy
Scenario: You have a hydrophobic drug activated as an NHS ester (Drug-NHS ) and wish to conjugate it with NH-bis(PEG1-acid) .
Materials Required[1][2][3][4][5][6][7][8][9][10][11]
-
Solvent: Anhydrous DMSO or DMF (Critical: Water hydrolyzes Drug-NHS).
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
-
Reagent: NH-bis(PEG1-acid) (Ensure storage at -20°C; equilibrate to RT before opening).
Step-by-Step Workflow
Step 1: Preparation of Stock Solutions
-
Dissolve Drug-NHS in anhydrous DMSO at 10–50 mM.
-
Dissolve NH-bis(PEG1-acid) in anhydrous DMSO at 100 mM.
-
Note: The linker is polar; if it dissolves slowly, mild sonication is acceptable.
-
Step 2: Reaction Setup Combine the reagents in a microcentrifuge tube or vial. The secondary amine of the linker is less reactive than a primary amine, so an excess of linker and base is recommended.
| Component | Equivalents (Eq) | Purpose |
| Drug-NHS | 1.0 Eq | Limiting reagent |
| NH-bis(PEG1-acid) | 1.5 – 2.0 Eq | Drives reaction to completion |
| DIPEA | 3.0 – 5.0 Eq | Deprotonates the NH (and COOH groups) |
| DMSO | To conc. | Maintain solvent volume |
Step 3: Incubation
-
Flush headspace with inert gas (
or Ar). -
Incubate at Room Temperature (20–25°C) for 2–4 hours .
-
Monitoring: Check via LC-MS.[1][2] Look for the disappearance of Drug-NHS mass and appearance of Product Mass (
).
Step 4: Workup & Purification Since the product contains two carboxylic acids, its solubility is pH-dependent.
-
Method A (Precipitation): Dilute reaction mixture with acidic water (0.1% TFA or HCl, pH ~2). The protonated product (
form) may precipitate if the drug core is very hydrophobic. Centrifuge to collect. -
Method B (Preparative HPLC): Inject directly onto a C18 column.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Note: The product will elute earlier (lower retention time) than the unreacted hydrophobic drug due to the polar linker.
-
Conjugation Workflow Diagram
Figure 2: Standard operating procedure for conjugating NH-bis(PEG1-acid) to an NHS-ester activated drug.
Troubleshooting Guide
Issue 1: "My product precipitated during the reaction."
Cause: The intermediate or the salt complex formed between the DIPEA and the carboxylates is insoluble in the chosen volume of DMSO. Solution:
-
Add more anhydrous DMSO or DMF.
-
Ensure the reaction is not contaminated with water (which can cause the hydrophobic drug to crash out).
Issue 2: "I see the product mass on MS, but it's not soluble in water."
Cause: pH Mismatch. The product has two carboxylic acids (
-
Adjust pH to 7.0–8.0 using dilute NaOH or PBS.
-
The solution should clarify immediately as the groups ionize to
.
Issue 3: "Low conjugation yield (Drug-NHS hydrolyzed)."
Cause: Wet solvent or old Drug-NHS. Solution:
-
Use freshly opened anhydrous DMSO/DMF (water content < 50 ppm).
-
Add molecular sieves to the solvent.
-
Increase the equivalents of NH-bis(PEG1-acid) to 3.0 Eq to outcompete water.
Frequently Asked Questions (FAQs)
Q: Can I use this linker if my drug has an amine (-NH2) instead of an NHS ester? A: Not directly. The NH-bis(PEG1-acid) reagent has a secondary amine, which will not react with your drug's amine.
-
Strategy: You must first convert your drug's amine to an electrophile (e.g., using DSC or glutaric anhydride) OR use the "reverse" linker version (e.g., Bis-PEG-NHS), though the latter is different chemically.
-
Alternative: If you attempt to activate the carboxylic acids on the NH-bis(PEG1-acid) using EDC/NHS to react with your drug-amine, the linker's own NH group will compete (self-polymerization) unless it is protected (e.g., Boc-NH-bis(PEG1-acid) ). Ensure you are using the correct catalog item.
Q: How do I store the conjugated drug? A: Store as a lyophilized powder. If in solution, keep at neutral pH (7.4) in PBS at -20°C. Avoid acidic storage conditions for long periods if solubility is marginal.
Q: What is the pKa of the carboxylic acid groups? A: The propionic acid termini typically have a pKa range of 4.2 – 4.8 . To ensure full solubility, maintain the formulation pH at least 2 units above the pKa (pH > 6.5).
References
-
BroadPharm. NH-bis(PEG1-acid) Product Specifications and Structure. Retrieved from
- Pasut, G., & Veronese, F. M. (2012). Polymer-drug conjugation, recent achievements and general strategies. Progress in Polymer Science, 32(8-9), 933-961. (General mechanism of PEG solubility).
-
BenchChem. Application Notes: Conjugation Strategies for Branched PEG Linkers. Retrieved from
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard protocols for NHS-Amine coupling).
Sources
Technical Support Center: Resolving Precipitation During NH-bis(PEG1-acid) Activation
Welcome to the technical support guide for NH-bis(PEG1-acid) activation. As Senior Application Scientists, we understand that unexpected precipitation during EDC/NHS activation can be a significant roadblock in your bioconjugation workflow. This guide is designed to provide you with an in-depth understanding of the underlying chemical principles and to offer practical, field-proven solutions to diagnose and resolve these issues effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when encountering precipitation.
Q1: Why is my NH-bis(PEG1-acid) solution precipitating after I add EDC and NHS?
A: This is the most common issue encountered and typically points to one of two primary causes:
-
Formation of a Less Soluble Activated Ester: The product of the reaction, the NH-bis(PEG1-NHS-ester), can be significantly less soluble in aqueous buffers than the starting NH-bis(PEG1-acid). As the reaction proceeds, the NHS-ester is generated, and if its concentration exceeds its solubility limit, it will precipitate out of the solution.[1][2][3] This is often observed as a fine white precipitate forming shortly after the addition of the coupling reagents.
-
Protein Aggregation: If you are working with a protein, the addition of reagents or a shift in pH can push the protein closer to its isoelectric point (pI), where its net charge is near zero. This reduces intermolecular repulsion and can lead to aggregation and precipitation.[4][5]
Q2: What is the optimal pH for activating NH-bis(PEG1-acid)?
A: The EDC/NHS chemistry involves a trade-off. The activation of the carboxyl groups on the PEG acid by EDC is most efficient at a slightly acidic pH of 4.5-6.0 .[1][4][6] However, the subsequent reaction of the newly formed NHS-ester with a primary amine (on a protein or other molecule) is most efficient at a physiological or slightly basic pH of 7.2-8.0 .[4][7][8]
Therefore, a two-step protocol is highly recommended. First, perform the activation in a suitable buffer like MES at pH 5.0-6.0.[4] Then, for the coupling step, either add this activated solution to your amine-containing molecule in a buffer at pH 7.2-7.5 or adjust the pH of the reaction mixture accordingly.[9]
Q3: Can I use an organic solvent instead of an aqueous buffer to prevent precipitation?
A: Absolutely. Using an anhydrous organic solvent is an excellent strategy, particularly if your amine-containing molecule is also soluble in it. NH-bis(PEG1-acid) is soluble in common organic solvents like DMSO and DMF.[10] Performing the activation in anhydrous DMF or DCM can prevent precipitation by keeping all components, including the less polar NHS-ester intermediate, fully solvated.[9][11] This approach also eliminates the issue of reagent hydrolysis.
Q4: What is the difference between NHS and Sulfo-NHS, and could switching help?
A: The primary difference is solubility. Sulfo-NHS contains a sulfonate group (-SO₃⁻), which makes it and the resulting activated ester significantly more water-soluble than its NHS counterpart.[1][2] If you are working in an aqueous buffer and suspect the NHS-ester is precipitating due to poor solubility, switching to Sulfo-NHS is a highly effective solution .[2] This often resolves the precipitation issue without needing to add organic co-solvents.
Q5: How do temperature and reaction time affect the process?
A: Both EDC and the activated esters are susceptible to hydrolysis in water, a process that is accelerated by higher temperatures and pH levels.[4][12][13]
-
Temperature: Performing the activation at room temperature (20-25°C) is standard. However, if you experience issues, running the reaction at 4°C can slow the rate of hydrolysis, providing a wider window for the desired reaction to occur, though it may require a longer reaction time.[12]
-
Time: The activation step is typically rapid, often complete within 15-30 minutes at room temperature.[7][9] Allowing the activation to proceed for too long without the presence of the target amine simply increases the opportunity for hydrolysis of the activated ester, which regenerates the starting acid.
In-Depth Troubleshooting Guide
Use this section for a systematic approach to resolving persistent precipitation issues.
Problem: Precipitation Observed During or After Addition of EDC/NHS
This workflow will help you pinpoint the cause and implement the correct solution.
Possible Cause 1: Limited Solubility of the Activated NHS-Ester
The conversion of the polar carboxylic acid groups to less polar NHS-esters reduces the molecule's overall water solubility. This is the most frequent cause of precipitation in purely aqueous systems.
-
Recommended Action 1.1: Switch to Sulfo-NHS. As detailed in the FAQ, replace NHS with its water-soluble analog, Sulfo-NHS, on an equimolar basis. This modification increases the hydrophilicity of the activated intermediate, often preventing its precipitation.[1][2]
-
Recommended Action 1.2: Introduce a Co-Solvent. Add a water-miscible organic solvent such as DMSO or DMF to the reaction buffer. Start with 5-10% (v/v) and increase if necessary. This will improve the solubility of the NHS-ester. Ensure your downstream molecules (e.g., proteins) are stable in the chosen co-solvent concentration.[8][9]
-
Recommended Action 1.3: Use a Full Organic Solvent System. If your amine-containing molecule is not a protein and is soluble in organic solvents, perform the entire reaction in anhydrous DMF or DCM. This is the most robust way to avoid solubility-related precipitation.[9][11]
Possible Cause 2: Suboptimal Reaction Conditions (pH & Buffer Choice)
Incorrect pH control can drastically reduce reaction efficiency and cause precipitation of reactants or products.
-
Recommended Action 2.1: Verify pH and Buffer Choice. For the activation step, use a non-amine, non-carboxylate buffer. MES buffer (0.1 M, pH 5.0-6.0) is the gold standard.[4][14] Avoid buffers like PBS (contains phosphate) or acetate (contains carboxylates) during activation, as they can participate in side reactions.[5][13] Also, avoid amine-containing buffers like Tris or glycine, which will compete with your target molecule.[15]
-
Recommended Action 2.2: Implement a Two-Step pH Procedure. Perform the activation at pH 5.0-6.0 for 15-30 minutes. Then, add this activated solution to your target amine, which should be in a separate buffer (like PBS) at pH 7.2-7.5. This optimizes both phases of the reaction independently.[7][8]
Possible Cause 3: High Reagent Concentration
Attempting to run the reaction at excessively high concentrations can lead to supersaturation and precipitation of any of the components.
-
Recommended Action 3.1: Reduce Overall Concentration. Dilute the entire reaction. While this may slow the reaction rate, it can keep all species in solution.
-
Recommended Action 3.2: Slow Reagent Addition. Instead of adding EDC/NHS as a solid or a single bolus of concentrated stock, add it dropwise as a solution over several minutes while gently stirring. This prevents localized high concentrations that can trigger precipitation.[7]
Possible Cause 4: Reagent Quality and Order of Addition
EDC is notoriously moisture-sensitive and hydrolyzes over time. The order in which reagents are added is also critical.
-
Recommended Action 4.1: Use Fresh Reagents. Ensure your EDC and NHS are fresh and have been stored properly under desiccated conditions.[8][16] Prepare EDC solutions immediately before use, as they are not stable in aqueous buffers.[14]
-
Recommended Action 4.2: Optimize Order of Addition. The recommended order for activation is:
-
Dissolve NH-bis(PEG1-acid) in the appropriate buffer (e.g., MES, pH 6.0).
-
Add NHS (or Sulfo-NHS).
-
Add EDC to initiate the reaction.[17] Adding EDC last ensures that the stabilizing agent (NHS) is present to immediately convert the highly unstable O-acylisourea intermediate to the more stable NHS-ester.[18][19]
-
Visualizations & Data
Chemical Activation Pathway
The following diagram illustrates the two-step mechanism of carboxyl activation by EDC and NHS. The initial O-acylisourea intermediate is highly unstable and susceptible to hydrolysis. NHS intercepts this intermediate to form a more stable, amine-reactive NHS-ester, which is crucial for efficient conjugation.[19][20]
Caption: EDC/NHS activation and subsequent amine coupling workflow.
Troubleshooting Decision Workflow
If you observe precipitation, follow this logical decision tree to systematically identify and solve the problem.
Caption: A logical workflow for troubleshooting precipitation issues.
Table 1: Solvent & Reagent Selection Guide
| Solvent/Reagent | Primary Use | Pros | Cons |
| MES Buffer | Aqueous Activation | Non-interfering; optimal buffering capacity in the ideal activation pH range (5.5-6.7).[4] | May not solubilize the NHS-ester intermediate effectively. |
| PBS Buffer | Aqueous Coupling | Optimal buffering for amine coupling (pH 7.2-7.4); biocompatible. | Contains phosphates; should not be used for the EDC activation step.[13] |
| DMF / DMSO | Organic Solvent / Co-Solvent | Excellent solubilizing power for reagents and intermediates[10]; prevents hydrolysis. | Must be anhydrous; may denature sensitive proteins; requires removal. |
| NHS | Stabilizing Agent | Standard, effective, and widely used. | Resulting NHS-ester may have poor water solubility.[1][2] |
| Sulfo-NHS | Water-Soluble Stabilizer | Confers water solubility to the activated ester, preventing precipitation in aqueous media.[2] | Higher cost than NHS. |
Key Experimental Protocols
Note: Always equilibrate reagents to room temperature before opening bottles to prevent moisture condensation.[7][9] Prepare EDC and NHS/Sulfo-NHS solutions immediately before use.
Protocol 1: Two-Step Aqueous Activation using Sulfo-NHS
This protocol is ideal for conjugating NH-bis(PEG1-acid) to proteins or other amine-containing biomolecules in an aqueous environment.
Materials:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[11]
-
Coupling Buffer: 1X PBS, pH 7.4[11]
-
NH-bis(PEG1-acid)
-
EDC Hydrochloride (EDC)
-
Sulfo-NHS
-
Amine-containing molecule (e.g., protein)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column for purification
Procedure:
-
Prepare Reactants:
-
Dissolve NH-bis(PEG1-acid) in Activation Buffer to the desired concentration (e.g., 10 mM).
-
Dissolve the amine-containing protein in Coupling Buffer (e.g., 1-5 mg/mL).
-
-
Activate Carboxyl Groups:
-
Purify Activated PEG (Optional but Recommended):
-
To maximize control, immediately remove excess EDC and byproducts using a desalting column equilibrated with Coupling Buffer (pH 7.4). Collect fractions containing the activated PEG-acid.
-
-
Conjugate to Amine:
-
Immediately add the activated NH-bis(PEG1-acid) solution to the protein solution. A typical starting point is a 10- to 20-fold molar excess of the PEG linker over the protein.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quench Reaction:
-
Add Quenching Solution to a final concentration of 20-50 mM to hydrolyze any unreacted NHS-esters. Incubate for 30 minutes.
-
-
Final Purification:
-
Purify the final conjugate from excess reagents and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
-
Protocol 2: Organic Solvent Activation
This protocol is suitable for substrates that are soluble in organic solvents and avoids issues of hydrolysis and aqueous solubility.
Materials:
-
Anhydrous Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)
-
NH-bis(PEG1-acid)
-
EDC Hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-containing molecule
-
Tertiary base (e.g., Diisopropylethylamine - DIPEA)
Procedure:
-
Prepare Reactants:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve NH-bis(PEG1-acid) in anhydrous DCM (e.g., to 1 equivalent).
-
-
Activate Carboxyl Groups:
-
Add NHS (e.g., 2.2 equivalents).
-
Add EDC (e.g., 2.0 equivalents).[9]
-
Stir the solution at room temperature for 30-60 minutes.
-
-
Conjugate to Amine:
-
Dissolve the amine-containing molecule (e.g., 1.5 equivalents) in a small amount of anhydrous DCM/DMF and add it to the activated PEG solution.
-
Add DIPEA (1.5 equivalents) to act as a base.[9]
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by a suitable method (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be washed with an aqueous solution (e.g., mild acid, then brine) to remove the water-soluble urea byproduct and excess reagents.
-
Dry the organic layer and purify the final product by an appropriate method, such as flash chromatography.
-
References
- Time in Merrimack County, US. Google Search.
- About EDC/NHS response. ECHEMI.
- EDC Instructions. Thermo Fisher Scientific.
- Technical Support Center: Optimizing pH for EDC/NHS Reactions. BenchChem.
- Comparison of 1-Ethyl-3-(3-Dimethylaminopropyl)
- Application Notes and Protocols for m-PEG10-acid Coupling via EDC/NHS Chemistry. BenchChem.
- Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. PMC.
- Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions. BenchChem.
- PEG-6000 Problems & Troubleshooting | Solubility and Precipit
- Instructions for the use of Alkyne-(PEG)n-acid and Alkyne-(PEG)n-NHS. Thermo Fisher Scientific.
- NH-bis(PEG1-acid). BroadPharm.
- Protocol for PEG Acid Reagents. BroadPharm.
- EDC. Enamine.
- EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. Royal Society of Chemistry.
- Application Notes and Protocols for Amine Coupling Chemistry: A Guide to Carboxylic Acid Activation and NHS Ester Reactions. BenchChem.
- General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. MilliporeSigma.
- Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific.
- Carbodiimide Crosslinker Chemistry: EDC and DCC.
- Application Notes and Protocols: Boc-NH-Bis(acid-PEG1-m) in the Development of Diagnostic Tools. BenchChem.
- How to achieve the EDC-NHS reaction between 4-carboxyphenylboronic acid and NH2-PEG-SH?
- NHS and Sulfo-NHS. Thermo Fisher Scientific.
- High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences.
- Bis-PEG1-acid. BroadPharm.
- Comparative Analysis of Different EDC and Sulfo‑NHS Activation Reagents for Covalent Coupling of Antibodies to Estapor® Ca. Sigma-Aldrich.
- NH-bis(PEG1-acid). Precise PEG.
- Common issues in PEGylation reactions and solutions. BenchChem.
- Common challenges in PEGyl
- Help: about the precipit
- EDC/NHS amide has the problem of precipit
- Boc-NH-Bis(acid-PEG1-m). MedchemExpress.
- Problem of aggregation during activation of nanoparticles by EDC.HCl and NHS.
- NH-Bis(PEG1-Azide). CD Bioparticles.
- Coupling Protocols. University College London.
- NH-bis(PEG1-OH). BroadPharm.
- How to successfully precipitate PLGA-PEG from PLGA-NHS. Precipitation troubleshoot?
- Boc-NH-Bis(acid-PEG1-m). Cambridge Bioscience.
- Can anyone help with EDC/NHS in non-aqueous medium?
- How do I optimise PEG precipitation?
- How to do EDC/NHS coupling in organic solvent?
- The Influence of Various Crosslinking Conditions of EDC/NHS on the Properties of Fish Collagen Film. PMC.
- Effects of organic solvents on the structures of micellar nanocrystals. Royal Society of Chemistry.
- Bis-PEG1-NHS ester. ChemicalBook.
Sources
- 1. Comparison of 1-Ethyl-3-(3-Dimethylaminopropyl) Carbodiimide Based Strategies to Crosslink Antibodies on Amine-Functionalized Platforms for Immunodiagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. broadpharm.com [broadpharm.com]
- 10. NH-bis(PEG1-acid) | BroadPharm [broadpharm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. electrochemsci.org [electrochemsci.org]
- 13. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 14. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: NH-bis(PEG1-acid) Bioconjugation Optimization
Current Status: Operational Document ID: TSC-PEG-042 Last Updated: February 26, 2026
Executive Summary: The Dual-Reactivity Challenge
Welcome to the NH-bis(PEG1-acid) optimization hub. This molecule is a heterobifunctional linker, but its unique geometry (a secondary amine core with two carboxylic acid arms) presents a specific chemical challenge: pH conflict.
-
The Acid Arms (-COOH): Require acidic conditions (pH 4.7–6.0) for efficient activation by EDC, but neutral/basic conditions (pH 7.0–8.0) to couple with amines.
-
The Amine Core (-NH-): Is a secondary amine. Due to steric hindrance and a high pKa (~10.5–11.0), it requires more basic conditions (pH 8.0–8.5) to be nucleophilic compared to primary amines.
This guide provides the precise buffer systems required to navigate these competing chemical requirements.
Part 1: The Chemistry of Conjugation
Scenario A: The "Fork" Strategy (Activating the Acid Arms)
Target: You want to use the two acid arms to capture two amine-containing payloads (e.g., drugs, peptides).
The most common failure mode here is performing a "One-Pot" reaction at pH 7.2. At this pH, the half-life of the active EDC intermediate (O-acylisourea) is extremely short, leading to hydrolysis before the amide bond forms.
The Solution: A Two-Step pH Shift Protocol . You must separate the activation step from the conjugation step.[1]
Scenario B: The "Anchor" Strategy (Conjugating the Amine Core)
Target: You want to attach the NH core to an activated surface or molecule (e.g., NHS-ester functionalized bead).
Secondary amines are sluggish nucleophiles. At pH 7.0, they are almost entirely protonated (
Part 2: Optimized Protocols & Buffer Selection
Protocol A: Acid Arm Activation (Two-Step pH Shift)
Step 1: Activation (The Acid Phase)
-
Buffer: 100 mM MES, 500 mM NaCl.
-
pH: 5.5 – 6.0 (Strictly controlled).
-
Mechanism: At this pH, carboxylates are partially protonated but EDC is most stable. The formation of the NHS-ester is favored over hydrolysis.
-
Reagents:
-
Duration: 15 minutes at Room Temperature (RT).
Step 2: Conjugation (The Basic Phase)
-
Buffer: 10x PBS or 1M Sodium Bicarbonate (used to adjust pH).
-
Target pH: 7.2 – 7.5 .
-
Action: Immediately after Step 1, add the amine-containing payload.[1][4] Then, add the high-pH buffer to jump the reaction pH to 7.2–7.5.[7]
-
Why: This pH deprotonates the lysine residues on your target protein (making them nucleophilic) while the NHS-ester formed in Step 1 remains stable enough to react.
Protocol B: Amine Core Conjugation
-
Buffer: 50 mM Sodium Borate or 100 mM Sodium Phosphate.
-
pH: 8.0 – 8.5 .
-
Critical Note: Do not go above pH 9.0. While higher pH increases the nucleophilicity of the secondary amine, it exponentially increases the hydrolysis rate of the NHS-ester or epoxide you are trying to attack.
-
Additives: Avoid primary amine buffers (Tris, Glycine) completely.[8]
Part 3: Visualization of Workflows
The following diagram illustrates the critical pH shift required for high-efficiency conjugation using the Acid Arms (Scenario A).
Caption: Figure 1. The Two-Step pH Shift Protocol minimizes hydrolysis by separating activation (acidic) from conjugation (neutral/basic).
Part 4: Troubleshooting & FAQs
Comparison of Buffer Systems
| Buffer System | pH Range | Suitability for NH-bis(PEG1-acid) | Risk Factor |
| MES | 5.5 – 6.5 | Excellent for Step 1 (Activation).[1][9] | Poor for Step 2 (Amine coupling). |
| PBS | 7.2 – 7.5 | Good for Step 2 (Coupling).[7][8][10] | Causes rapid hydrolysis if used in Step 1. |
| Borate | 8.0 – 9.0 | Best for reacting the Secondary Amine core. | Destroys NHS esters rapidly. |
| Tris/Glycine | 7.0 – 9.0 | FORBIDDEN . | Contains primary amines; will scavenge reagents. |
Frequently Asked Questions
Q1: My reaction solution turned cloudy after adding EDC. Is this a problem?
-
Diagnosis: This is likely the precipitation of the urea byproduct (isourea) or the protein itself reaching its isoelectric point (pI).
-
Fix:
-
If using high concentrations of EDC, the urea byproduct can precipitate. This is usually harmless and can be filtered out later.
-
Check the pI of your target protein.[1] If the activation pH (5.[9][11]5) is near the protein's pI, it will aggregate.[1] In this case, keep the protein in the pH 7.5 buffer and only lower the pH of the NH-bis(PEG1-acid)/EDC mix, then combine them rapidly.
-
Q2: I am getting <10% conjugation efficiency. What is wrong?
-
Cause: Hydrolysis.[1] You likely performed the activation step at pH > 7.0.
-
The Science: The half-life of an NHS-ester at pH 8.6 is ~10 minutes.[6] At pH 7.0, it is ~4-5 hours.[6] At pH 5.0, it is much longer.
-
Remedy: Switch strictly to the Two-Step Protocol . Activate in MES (pH 5.5) first. Do not add the target amine until you are ready to shift the pH.[10]
Q3: Can I use the secondary amine (NH) and the acids (COOH) simultaneously?
-
Analysis: Extremely difficult.
-
Reasoning: Activating the COOH requires EDC, which reacts with carboxyls.[1][7] If you try to react the NH core with an electrophile in the same pot, cross-reactivity is high.
-
Strategy: Use a sequential approach with protection groups (e.g., Boc-protection of the amine) if you need to trifunctionalize the molecule.
Q4: Why strictly avoid Tris or Glycine buffers?
-
Mechanism: Tris (tris(hydroxymethyl)aminomethane) and Glycine contain primary amines.[8]
-
Result: These amines are far more sterically accessible than your target protein or the secondary amine core. They will permanently cap your activated NHS-esters, resulting in zero yield of your desired product.
References
-
Thermo Fisher Scientific. Carbodiimide Crosslinker Chemistry (EDC/NHS). Retrieved from
-
BroadPharm. NH-bis(PEG1-acid) Product & Protocol Information. Retrieved from
- Hermanson, G. T.Bioconjugate Techniques (3rd Edition). Academic Press, 2013. (Standard field reference for pKa and buffer selection).
-
BenchChem. Optimizing pH for EDC/NHS Reactions. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NH-bis(PEG1-acid) | BroadPharm [broadpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. NH-bis(PEG1-OH), 54384-47-3 | BroadPharm [broadpharm.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Protein Conjugates
Topic: Removal of Unreacted NH-bis(PEG1-acid)
Executive Summary
You are attempting to remove unreacted NH-bis(PEG1-acid) (MW ~249.3 Da) from a protein conjugate. This linker is a branched heterobifunctional reagent containing a secondary amine core and two carboxylic acid arms.
The Challenge: While the molecular weight difference between your protein (>10 kDa) and the linker (~250 Da) suggests simple size exclusion, the high charge density (two carboxyl groups) and hydrophilicity of the unreacted linker can cause retention issues or non-specific interactions if not managed correctly.
This guide prioritizes Size Exclusion Chromatography (SEC) as the primary method, with Anion Exchange Chromatography (AEX) as a high-purity polishing step.
Part 1: The Decision Matrix
Before starting, determine your purification path based on sample volume and protein properties.
Figure 1: Purification workflow selection based on reaction scale and purity requirements.
Part 2: Primary Purification Protocols
Method A: Size Exclusion / Desalting (The Gold Standard)
Best for: Small scales (<5 mL) and rapid cleanup.
The Science:
NH-bis(PEG1-acid) has a molecular weight of ~249 Da.[1][2] Most proteins are >10 kDa. This huge differential allows the protein to elute in the void volume (
Protocol (Spin Column Format):
-
Selection: Use a desalting column with a Molecular Weight Cut-Off (MWCO) of 7 kDa (e.g., Zeba™ or PD-10).
-
Equilibration: Wash the column 3x with your conjugation buffer (PBS pH 7.2 is standard).
-
Critical: Do not use water. The ionic strength of PBS prevents the acidic linker from interacting ionically with the resin matrix.
-
-
Loading: Apply sample volume
of the column volume (CV).-
Why? Loading >10% causes band broadening, leading to overlap between the protein tail and the linker front.
-
-
Elution: Centrifuge at 1000 x g for 2 minutes. The flow-through contains the purified protein.
Data Validation:
| Parameter | Target Value | Note |
|---|---|---|
| Recovery | > 85% | Lower recovery suggests protein adsorption to resin. |
| Linker Removal | > 95% | Measured by RP-HPLC or TNBS assay (if amine is free). |
Method B: Anion Exchange Chromatography (AEX)
Best for: Polishing when SEC is insufficient or for high-purity requirements.
The Science: The "bis-acid" moiety of NH-bis(PEG1-acid) means the unreacted linker carries a net charge of -2 at neutral pH (due to two ionized carboxyl groups).
-
Scenario: If your protein has a pI > 7 (e.g., IgG, Avidin), it is neutral or positive at pH 7.
-
Mechanism: The negatively charged linker binds tightly to a positively charged AEX resin (e.g., Q-Sepharose), while the protein flows through.
Protocol (Flow-Through Mode):
-
Buffer: 20 mM Tris-HCl, pH 8.0 (Low salt: < 20 mM NaCl).
-
Column: Strong Anion Exchanger (Q resin).
-
Loading: Pass the conjugate mixture over the column.
-
Collection: Collect the flow-through .
-
Result: The protein (if pI > 7) flows through. The acidic linker binds to the column.
-
-
Regeneration: Wash column with 1M NaCl to strip the bound linker.
Method C: Tangential Flow Filtration (TFF)
Best for: Large scale (>50 mL) and buffer exchange.
The Science: TFF uses a semi-permeable membrane where the feed stream flows parallel to the membrane surface, preventing clogging (fouling) common in dead-end filtration.
Protocol:
-
Membrane: 10 kDa MWCO (Regenerated Cellulose).
-
Diafiltration: Perform constant volume diafiltration.
-
Volume Calculation: You need 10 Diavolumes (DV) to achieve 99.9% removal.
-
Equation:
(where N is the number of diavolumes). -
At 10 DV:
(essentially zero residual linker).
-
Part 3: Troubleshooting & FAQs
Q1: I performed SEC, but I still see a small molecule peak in my analysis. Why?
Diagnosis: This is likely "Ion Exclusion" or "Hydrophobic Interaction."
-
Cause: If you eluted in water or low-salt buffer, the negatively charged carboxyls on the linker might be repelled by residual charges on the resin, causing it to elute earlier (closer to the protein).
-
Fix: Ensure your running buffer has at least 150 mM NaCl . The salt shields the charges, ensuring the separation is purely based on size.
Q2: How do I quantify the residual NH-bis(PEG1-acid)?
Since the linker lacks a strong UV chromophore (no aromatic rings),
-
Method 1 (TNBS Assay): If the secondary amine ("NH") is still free, TNBS reacts to form a colored complex (
nm). -
Method 2 (RP-HPLC): Use a C18 column with an ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector). The linker will elute in the void or very early compared to the protein.
Q3: My protein precipitated after conjugation. Did the linker cause this?
Analysis: NH-bis(PEG1-acid) is highly hydrophilic, so it usually improves solubility.
-
Root Cause: Over-conjugation. If you activated the "Acid" groups of the linker and reacted them with protein lysines, you may have neutralized too many surface charges on the protein, shifting its pI.
-
Solution: Reduce the molar excess of linker during the reaction (e.g., from 20x to 10x).
Part 4: Visualizing the TFF Workflow
Figure 2: TFF Setup. The linker (yellow path) passes through the membrane, while the protein (green path) recirculates.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 18: Purification of Conjugates).
-
Cytiva. (2023). Size Exclusion Chromatography: Principles and Methods. Cytiva Handbooks.
-
BroadPharm. (2024). NH-bis(PEG1-acid) Product Properties and Handling. BroadPharm Technical Data.
-
PubChem. (2024). Compound Summary: PEG-Acid Linkers. National Center for Biotechnology Information.
(Note: The above URLs direct to the main landing pages of the authoritative sources to ensure link stability.)
Sources
Technical Support Center: Branched PEGylation & Aggregation Control
Topic: Minimizing Aggregation When Using Branched PEG Linkers Content Type: Technical Support Center Guide Audience: Senior Researchers & Drug Development Scientists
Senior Application Scientist Note: Branched PEG linkers (e.g., Y-shaped, multi-arm) are powerful tools for enhancing solubility and masking hydrophobic payloads (like in ADCs). However, their sheer hydrodynamic volume and steric bulk introduce unique aggregation risks distinct from linear PEGs. Aggregation here is rarely random; it is usually a deterministic outcome of solvent shock , stoichiometric crowding , or unintended cross-linking .
This guide abandons generic advice to focus on the causal mechanisms of aggregation in branched systems and provides self-validating protocols to eliminate them.
Part 1: Strategic Design & Reagent Selection
Q: I am observing high molecular weight (HMW) species immediately after conjugation. Is my branched PEG acting as a cross-linker?
A: This is the most common cause of "aggregation" in multi-arm PEGylation.
-
The Mechanism: If you are using a multi-arm PEG (e.g., 4-arm PEG-Maleimide) where every arm is functionalized, the PEG acts as a bridge between protein molecules, forming covalent aggregates (dimers, trimers).
-
The Fix:
-
Check Functionality: Ensure you are using a heterobifunctional branched linker (one arm reactive to protein, others inert or carrying payload) if your goal is simple modification.
-
Stoichiometry: If you must use a multi-functional PEG (to attach multiple proteins), you must drive the reaction with a massive molar excess of PEG (e.g., >20:1) to ensure every protein site reacts with a new PEG molecule rather than an existing PEG-protein conjugate.
-
Purity Check: Even "monofunctional" branched PEGs can contain di-functional impurities (diol contamination). Verify reagent purity via MALDI-TOF or RP-HPLC before use.
-
Q: My payload is highly hydrophobic (e.g., PBD dimer, MMAE). Will a branched PEG solve my precipitation issues?
A: Branched PEGs are superior to linear PEGs for shielding, but they cannot fix a "solvent shock" precipitation.
-
The Issue: The "Umbrella Effect" of branched PEG only works after conjugation. If your hydrophobic payload/linker precipitates the protein during the addition step, the PEG architecture is irrelevant.
-
Protocol Adjustment:
-
Solvent Threshold: Determine the "critical organic solvent concentration" (COSC) your protein can withstand (usually <10-15% DMSO/DMF).
-
Reverse Addition: Do not add the linker to the protein. Slowly add the protein into a buffered solution containing the linker (if solubility permits) to maintain high linker solubility during the mixing phase.
-
Part 2: Reaction Optimization (The "How")
Q: The reaction mixture turns cloudy upon adding the branched PEG. How do I troubleshoot this?
A: Cloudiness indicates rapid protein precipitation. Follow this decision tree to isolate the variable:
Q: How does the "Steric Shielding" of branched PEGs affect reaction kinetics and aggregation?
A: Branched PEGs have a larger hydrodynamic radius (
-
Kinetic Impact: The reaction rate (
) is slower due to steric hindrance. -
Aggregation Risk: To compensate for slow kinetics, researchers often increase temperature or time. Do not do this. Extended incubation at room temperature promotes thermal aggregation of the protein.
-
Optimization:
-
Increase Reagent Excess: Use 20–50 equivalents of branched PEG instead of increasing time/temp.
-
Crowding Agents: Add L-Arginine (0.5 M) or non-detergent sulfobetaines (NDSB) to the buffer. These suppress aggregation without interfering with PEGylation chemistry.[1]
-
Part 3: Purification & Characterization (The "Validation")
Q: I see a "shoulder" on my SEC peak. Is this an aggregate or a multi-PEGylated species?
A: With branched PEGs, this distinction is difficult because a single branched PEG adds massive size.
-
Diagnosis: Use SEC-MALS (Multi-Angle Light Scattering).
-
Aggregate: Molar mass will be a multiple of the (Protein + PEG) unit.
-
Multi-PEGylated: Molar mass increases by exactly one PEG unit, but
increases disproportionately.
-
-
Purification Strategy:
-
Cation Exchange (CEX): Branched PEGs create a "charge shielding" effect.[] The more PEGs attached, the weaker the binding to CEX. This is often more effective than SEC for separating n=1 vs n=2 PEG species.
-
Q: How do I remove unreacted branched PEG without concentrating aggregates?
A:
-
The Trap: Ultrafiltration (TFF) is risky. Branched PEGs can form a "gel layer" on the membrane surface, trapping proteins and inducing aggregation.
-
The Solution: Use Hydrophobic Interaction Chromatography (HIC) .[][3]
-
Unreacted PEG (hydrophilic) flows through.
-
PEG-Protein conjugate (moderately hydrophobic) elutes in the gradient.
-
Aggregates (highly hydrophobic) bind tightly and elute last (or require stripping).
-
Table 1: Comparison of Purification Methods for Branched Conjugates
| Method | Separation Principle | Best For | Aggregation Risk |
| SEC | Hydrodynamic Size | Removing small impurities | Low |
| CEX | Surface Charge | Separating Mono- vs. Di-PEGylated | Low (if pH optimized) |
| HIC | Hydrophobicity | Removing Unreacted PEG & Aggregates | Moderate (salt induced) |
| TFF | Size (Membrane) | Buffer Exchange | High (Gel layer formation) |
Part 4: Visualizing the Mechanism
The following diagram illustrates why branched PEGs are superior for shielding but riskier for steric entanglement if not controlled.
Part 5: Validated Experimental Protocol
Protocol: Low-Aggregation Conjugation of Branched PEG-NHS to Protein
1. Preparation:
-
Buffer: 50 mM Sodium Phosphate, pH 7.0 (Avoid pH > 8.0 to prevent rapid hydrolysis).
-
Additive: Add 0.5 M L-Arginine to the buffer (stabilizer).
-
Protein: Dilute to 1–2 mg/mL. High concentration = High aggregation risk.
2. Solubilization:
-
Dissolve Branched PEG-NHS in dry DMSO.
-
Critical: Ensure PEG solution is fresh (<5 mins old).
3. Conjugation:
-
Add PEG solution to protein dropwise while vortexing gently.
-
Final Solvent: Keep DMSO < 5% (v/v).
-
Molar Ratio: Start with 20:1 (PEG:Protein).
4. Incubation:
-
2 hours at 4°C . Do not incubate at Room Temp.
5. Quenching:
-
Add 1M Glycine (pH 7.0) to final conc. of 50 mM.[4]
6. Validation:
References
-
National Institutes of Health (NIH). (2021). Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity. Retrieved from [Link]
-
PubMed. (2010). Purification of pegylated proteins. Retrieved from [Link]
-
ResearchGate. (2025). Effect of protein immunogenicity and PEG size and branching on the anti-PEG immune response. Retrieved from [Link]
Sources
Technical Support Center: Purification of Small Molecule-PEG-Protein Conjugates
Welcome to the Conjugate Purification Hub. Status: Operational | Tier: Level 3 Advanced Support Logged User: Senior Application Scientist
This guide addresses the unique thermodynamic and hydrodynamic challenges imposed by the tripartite nature of your molecule: the Payload (Small Molecule), the Linker (PEG), and the Carrier (Protein). Unlike standard protein purification, this process must account for the "Polydispersity-Shielding-Viscosity" triad.
Module 1: The "Charge Masking" Dilemma (Ion Exchange)
User Query: "My conjugate flows through the Cation Exchange (CEX) column even though the native protein binds strongly. I also see poor resolution between mono- and di-PEGylated species. Is my protein denatured?"
Diagnosis: This is likely Charge Shielding , not denaturation. The PEG chain creates a hydration shell and a steric barrier that effectively increases the distance between the protein’s charged surface and the resin ligands. According to the Debye-Hückel theory, electrostatic interaction decays exponentially with distance. PEG extends this distance beyond the effective Debye length, "masking" the charge [1].
Troubleshooting Protocol:
-
Map the Shielding:
-
Action: Calculate the theoretical pI of your native protein.
-
Adjustment: For the conjugate, the apparent pI often shifts. You must lower the pH of your loading buffer significantly more than usual (e.g., 1.5 - 2.0 pH units below pI) to force stronger protonation and overcome the steric barrier.
-
-
Switch to Displacement Chromatography:
-
Action: If salt gradients result in broad, co-eluting peaks, switch to a shallower gradient or step elution.
-
Why: PEGylated species often exhibit "on-off" binding behavior rather than subtle adsorption isotherms.
-
-
Positional Isomer Separation:
-
Insight: If you are using random PEGylation (e.g., Lysine-NHS), you have a mixture of isomers.
-
Strategy: Use High-Resolution CEX (particle size <10 µm). Isomers where PEG is attached near the primary charged patch will elute earlier (more shielded) than isomers where PEG is attached to a neutral face (less shielded) [2].
-
Visualizing the Mechanism:
Figure 1: The "Charge Shielding" effect where the PEG hydration sphere prevents the protein surface from approaching the resin ligand within the effective electrostatic distance.
Module 2: The "Size Illusion" (Size Exclusion Chromatography)
User Query: "I am using a Superdex 200 column. My 50 kDa protein conjugated to a 20 kDa PEG elutes in the void volume, suggesting it's an aggregate >600 kDa. What is happening?"
Diagnosis:
You are witnessing the Hydrodynamic Radius (
Data Reference: PEG MW vs. Apparent Globular MW Use this table to select your column matrix pore size.
| PEG Molecular Weight (kDa) | Apparent Globular Protein MW (kDa) | Recommended SEC Resin (Cytiva/Tosoh) |
| 5 | ~110 | Superdex 75 / TSKgel G2000SW |
| 10 | ~200 | Superdex 200 / TSKgel G3000SW |
| 20 | ~340 | Superose 6 / TSKgel G4000SW |
| 30 | ~450+ | Sephacryl S-400 / S-500 |
| 40 (Branched) | ~800+ (Void Volume risk) | Sephacryl S-500 |
Troubleshooting Protocol:
-
Resin Selection:
-
Action: Do not choose resin based on the mass of your conjugate. Choose based on the apparent size in the table above.
-
Correction: For a 50 kDa protein + 20 kDa PEG, use a resin with a fractionation range up to ~1000 kDa (e.g., Superose 6), not Superdex 200.
-
-
Flow Rate Optimization:
-
Issue: PEGylated proteins have lower diffusion coefficients (
) due to their large drag. -
Action: Run the column at 50-70% of the recommended flow rate for standard proteins to minimize band broadening caused by mass transfer limitations [4].
-
Module 3: Hydrophobic Interaction (HIC) & Payload Removal
User Query: "How do I remove free small-molecule payload that is non-covalently stuck to the protein? SEC isn't resolving it well enough."
Diagnosis: Small molecule payloads are often hydrophobic. While SEC separates by size, Hydrophobic Interaction Chromatography (HIC) separates based on surface hydrophobicity.[] The free payload, the native protein, and the conjugate usually have distinct hydrophobic profiles.
The "Goldilocks" Protocol:
-
Salt Selection:
-
Warning: PEG precipitates at high salt concentrations (the "Cloud Point").
-
Action: Use Ammonium Sulfate, but keep the concentration below the cloud point of your specific PEG size (typically < 1.0 M for 20kDa PEG). Do not use Sodium Chloride alone as it requires too high a molarity to drive binding.
-
-
Dual-Wavelength Monitoring:
-
Setup: Monitor at 280 nm (Protein) and the
of your small molecule payload (e.g., 350 nm, 490 nm). -
Logic: The ratio of Signal A / Signal B is your online "Drug-to-Antibody Ratio" (DAR) estimator.
-
Separation:
-
Free Payload: Elutes late (strongest binding) or in the strip.
-
Conjugate: Elutes in the gradient.[3]
-
Native Protein: Elutes earlier or later depending on whether the PEG or the Payload dominates the surface character.
-
-
Module 4: Viscosity & TFF (Ultrafiltration/Diafiltration)
User Query: "During TFF concentration, my flux dropped to zero and the backpressure spiked. I can't reach my target concentration of 20 mg/mL."
Diagnosis: This is Concentration Polarization leading to a gel layer. PEG solutions exhibit non-Newtonian, dilatant behavior at high concentrations. The "Gel Layer" on the membrane surface is effectively reducing your pore size and stopping flow [5].
Troubleshooting Protocol:
-
The "Open Channel" Rule:
-
Hardware: Switch from "C-screen" (fine) to "D-screen" (coarse) or open-channel cassettes. You need physical space for the viscous fluid to move.
-
-
MWCO Selection (The Reptation Effect):
-
Risk: Linear PEG can "snake" (reptate) through pores significantly smaller than its hydrodynamic radius.
-
Rule: If your conjugate is 70 kDa (Total MW), do not use a 50 kDa membrane. Use a 10 kDa or 30 kDa membrane. The retention of PEGylated proteins requires tighter membranes than globular proteins of equivalent mass.
-
-
Process Control:
-
Action: Reduce the Transmembrane Pressure (TMP).
-
Why: High TMP forces the PEG gel layer into the pores. Lower TMP with higher Cross-Flow Rate (CFR) sweeps the membrane surface clean (depolarization).
-
Workflow Decision Tree:
Figure 2: Strategic decision matrix for selecting the primary purification mode based on the dominant contaminant.
References
-
Fee, C. J., & Van Alstine, J. M. (2006).[4] PEG-proteins: Reaction engineering and separation issues. Chemical Engineering Science, 61(3), 924-939. Link
-
Jevševar, S., Kunstelj, M., & Porekar, V. G. (2010).[4] PEGylation of therapeutic proteins.[5][6][7][8][9] Biotechnology Journal, 5(1), 113-128.[4] Link
- Podzimek, S. (2011). Light Scattering, Size Exclusion Chromatography and Asymmetric Flow Field Flow Fractionation. Wiley. (Context: Hydrodynamic radius scaling of random coils vs globular proteins).
-
Cytiva (formerly GE Healthcare). (2018). Purification of PEGylated proteins: Application Note. Link
-
Molek, J. R., & Zydney, A. L. (2006). Ultrafiltration characteristics of PEGylated proteins. Biotechnology and Bioengineering, 95(3), 474-482. Link
Sources
- 1. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. The Molecular Basis for Hydrodynamic Properties of PEGylated Human Serum Albumin | bioRxiv [biorxiv.org]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 9. Separation of mono- and di-PEGylate of exenatide and resolution of positional isomers of mono-PEGylates by preparative ion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Analysis for Branched PEG Linker Purity
Abstract
Branched Polyethylene Glycol (PEG) linkers are critical components in modern biotherapeutics, particularly in Antibody-Drug Conjugates (ADCs), where they modulate solubility, stability, and pharmacokinetic profiles.[] The unique three-dimensional structure of branched PEGs offers advantages like superior shielding and potential for higher drug loading, but it also introduces significant analytical challenges.[] Ensuring the purity of these linkers is paramount for the consistency, safety, and efficacy of the final drug product.[2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of branched PEG linkers. We will explore the causality behind methodological choices in Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Size-Exclusion Chromatography (SEC), supported by detailed experimental protocols and data interpretation strategies. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust, reliable, and self-validating analytical systems for these complex molecules.
The Analytical Challenge: Unraveling the Complexity of Branched PEG Linkers
The analysis of branched PEG linkers is inherently more complex than for their linear counterparts. Key challenges include:
-
Lack of a Strong UV Chromophore: The basic polyether backbone of PEG does not absorb UV light, necessitating the use of universal detectors or derivatization.[3][4]
-
Polydispersity and Isomerism: Synthetic processes can yield a distribution of PEG chain lengths and, crucially for branched structures, positional isomers. These closely related species are often difficult to resolve.[2]
-
High Polarity: The hydrophilic nature of PEG linkers makes them challenging to retain on traditional nonpolar stationary phases used in RP-HPLC.[5]
-
Unique Hydrodynamic Volume: Branched polymers have a smaller hydrodynamic radius in solution compared to linear polymers of the same molecular weight.[6][7] This significantly impacts their behavior in Size-Exclusion Chromatography, complicating molecular weight determination against linear standards.[6][7]
A robust analytical strategy must be capable of separating the main branched PEG linker from potential impurities such as starting materials, byproducts, isomers, and aggregates.
Comparative Analysis of Core HPLC Methodologies
Three principal HPLC modes are employed for the analysis of PEG-containing molecules: RP-HPLC, HILIC, and SEC. The optimal choice depends on the specific purity attribute being investigated.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on hydrophobicity.[8] While seemingly counterintuitive for highly polar PEGs, it is a powerful technique for resolving closely related species, including isomers and small molecule impurities.[9]
-
Mechanism & Causality: In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.[8] To achieve retention for polar analytes like PEGs, mobile phase modifiers are essential. Acidic ion-pairing agents like trifluoroacetic acid (TFA) are commonly used. TFA pairs with any basic functional groups on the linker and suppresses the ionization of acidic groups, neutralizing the molecule's charge, increasing its overall hydrophobicity, and thereby enhancing its interaction with the C18 stationary phase for better retention and peak shape.[10]
-
Best For:
-
High-resolution separation of the main component from closely related impurities and synthetic byproducts.
-
Separating positional isomers of PEGylated molecules.[9]
-
Stability-indicating assays to monitor for degradation products.
-
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an ideal alternative for retaining and separating very polar compounds that show little to no retention in RP-HPLC.[5][11]
-
Mechanism & Causality: HILIC employs a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[11][12] A water-enriched layer forms on the surface of the stationary phase. Polar analytes partition into this layer and are retained. Elution is achieved by increasing the mobile phase polarity (i.e., increasing the aqueous component), which disrupts the partitioning and moves the analytes through the column.[11] This mechanism is orthogonal to RP-HPLC, providing a different selectivity profile.[12]
-
Best For:
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size in solution, or hydrodynamic radius.[14] It is the primary method for assessing aggregates and high molecular weight impurities.
-
Mechanism & Causality: The stationary phase consists of porous particles. Larger molecules cannot enter the pores and elute first, while smaller molecules penetrate the pores to varying degrees and have a longer path, thus eluting later.[14] A critical consideration for branched PEGs is that their compact structure leads to a smaller hydrodynamic volume than a linear PEG of the same mass.[6] This causes them to be retained longer and elute later, leading to an underestimation of their molecular weight if calibrated against linear standards.[7] Therefore, SEC for branched polymers should ideally be coupled with advanced detectors like multi-angle light scattering (MALS) for absolute molecular weight determination.[6]
-
Best For:
-
Detecting and quantifying high molecular weight impurities and aggregates.
-
Assessing the overall molecular weight distribution (polydispersity).
-
Data Presentation: Method Comparison Summary
The following table summarizes the key performance attributes of each HPLC method for the analysis of branched PEG linker purity.
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) | Size-Exclusion Chromatography (SEC) |
| Primary Separation Principle | Hydrophobicity | Polarity / Partitioning | Hydrodynamic Radius (Size in Solution) |
| Strengths | - High resolving power for isomers & impurities[9]- Excellent method robustness- Widely available columns and expertise | - Strong retention of highly polar molecules[5]- MS-friendly mobile phases[5]- Orthogonal selectivity to RP-HPLC[12] | - Direct measurement of aggregates[14]- Provides molecular weight distribution information |
| Challenges | - Poor retention of PEGs without modifiers (e.g., TFA)[10]- TFA can cause ion suppression in MS | - Longer column equilibration times- Sensitive to mobile phase composition & sample solvent[15] | - Poor resolution of same-sized isomers- Inaccurate MW determination for branched polymers with standard calibration[6][7] |
| Primary Application | Purity, Impurity Profiling, Isomer Separation, Stability Testing | Purity Assay, Quantification of Polar Analytes | Aggregate Analysis, Polydispersity |
| Typical Detector(s) | CAD, ELSD, MS | CAD, ELSD, MS | RI, ELSD, MALS |
Mandatory Visualizations: Workflows and Structures
A logical workflow is crucial for selecting the appropriate analytical method.
Caption: Generalized structure of a branched PEG linker.
Experimental Protocols: A Self-Validating System
Every protocol must be a self-validating system, incorporating system suitability tests (SSTs) to ensure the chromatographic system is performing adequately before sample analysis. SSTs are mandated by pharmacopeias like the USP. [16]
Protocol 1: RP-HPLC-CAD Method for Purity and Impurity Profiling
This method is designed for high-resolution separation of a branched PEG linker from its less polar and more polar impurities.
-
Instrumentation & Columns:
-
HPLC or UHPLC system with a gradient pump and autosampler.
-
Charged Aerosol Detector (CAD). [17] * Column: High-strength silica C18, 2.1 x 100 mm, 1.8 µm particle size.
-
-
Reagents & Mobile Phase:
-
Mobile Phase A (MPA): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B (MPB): 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
CAD Settings: Nebulizer Temp 35 °C, Nitrogen gas pressure 35 psi (or follow manufacturer's recommendations).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 60 22.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
-
Sample Preparation:
-
Accurately weigh and dissolve the branched PEG linker sample in a 50:50 mixture of MPA:MPB to a final concentration of 1.0 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
System Suitability Test (SST):
-
Prepare a solution containing the main compound and a known, closely eluting impurity.
-
Perform five replicate injections.
-
Acceptance Criteria (based on USP <621>): [16] * Precision: Relative Standard Deviation (RSD) of the main peak area must be ≤ 2.0%.
-
Resolution: The resolution between the main peak and the impurity peak must be ≥ 1.5.
-
Tailing Factor: The tailing factor for the main peak should be ≤ 2.0.
-
-
-
Data Analysis:
-
Calculate purity using the area percent method, assuming a uniform response factor for all components with CAD.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Protocol 2: HILIC-MS Method for Purity of Highly Polar Linkers
This method is ideal for quantifying the main component of a highly polar branched PEG linker and is compatible with mass spectrometry for peak identification.
-
Instrumentation & Columns:
-
LC-MS system (e.g., Q-TOF or Orbitrap for high-resolution mass accuracy).
-
Column: Amide-based HILIC column, 2.1 x 100 mm, 1.7 µm particle size.
-
-
Reagents & Mobile Phase:
-
Mobile Phase A (MPA): 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH 3.0.
-
Mobile Phase B (MPB): 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH 3.0.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 0 15.0 50 17.0 100 20.0 100 20.1 0 | 25.0 | 0 |
-
-
Sample Preparation:
-
Crucial Step: Dissolve the sample in a solvent that matches the initial, high-organic mobile phase conditions (e.g., 90% Acetonitrile / 10% Water) to a concentration of 0.5 mg/mL. Mismatching the sample solvent can lead to poor peak shape.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
System Suitability Test (SST):
-
Prepare a standard solution of the branched PEG linker.
-
Perform five replicate injections.
-
Acceptance Criteria:
-
Precision: RSD of peak area and retention time should be ≤ 2.0% and ≤ 1.0%, respectively.
-
Peak Shape: Tailing factor should be between 0.8 and 1.5.
-
-
-
Data Analysis:
-
Identify peaks by their mass-to-charge ratio (m/z).
-
Quantify purity based on the peak area from the Total Ion Chromatogram (TIC) or an Extracted Ion Chromatogram (EIC) for the target m/z.
-
Conclusion and Expert Recommendations
There is no single "best" HPLC method for assessing the purity of branched PEG linkers. A comprehensive quality control strategy requires an orthogonal approach, leveraging the strengths of different chromatographic techniques to analyze different attributes.
-
For routine purity testing and stability studies, a well-validated RP-HPLC-CAD method offers the best combination of high resolution for impurity profiling and robustness. [10][17]* For highly polar linkers that are poorly retained in RP-HPLC, HILIC is the superior choice, providing excellent retention and MS compatibility. [5][13]* For release testing where aggregation is a critical quality attribute, SEC (ideally with a MALS detector) is indispensable. [6][14] The development and validation of these methods should always be guided by a risk-based approach as outlined in ICH Q14 (Analytical Procedure Development) and validated according to ICH Q2(R1) and USP <1225> to ensure they are fit for their intended purpose. [4]By understanding the fundamental principles behind each technique and implementing robust, self-validating protocols, researchers can ensure the quality and consistency of these vital components in next-generation therapeutics.
References
-
Gores, F. (2010). Size-exclusion chromatography (SEC) of branched polymers and polysaccharides. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Scilit. (2010). Size-exclusion chromatography (SEC) of branched polymers and polysaccharides. Available at: [Link]
-
Osa, M. et al. (2007). Size exclusion chromatography of branched polymers: Star and comb polymers. Polymer Journal. Available at: [Link]
-
Agilent Technologies. (2023). Mastering HILIC-Z Separation for Polar Analytes. Available at: [Link]
-
pharm-analyt. (2025). Branched PEG analysis. Available at: [Link]
-
National Center for Biotechnology Information. (2017). Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection. Available at: [Link]
-
ResearchGate. (2020). Strengths and Limitations of Size Exclusion Chromatography for Investigating Single Chain Folding. Available at: [Link]
-
Biocompare. (2024). Size-Exclusion Chromatography Faces New Challenges for Complex Therapeutics. Available at: [Link]
-
Waters Corporation. (2023). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Available at: [Link]
-
SIELC Technologies. HILIC HPLC Separation of Polyethylene Glycol (PEG). Available at: [Link]
-
Kim, J. et al. (2004). Chromatographic separation and mass spectrometric identification of positional isomers of polyethylene glycol-modified growth hormone-releasing factor (1-29). Journal of Chromatography A. Available at: [Link]
-
Agilent Technologies. (2018). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. Available at: [Link]
-
Dong, M. W. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America. Available at: [Link]
-
Calibration Lab. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Available at: [Link]
-
Waters Corporation. HILIC as an Alternative Separation Mode for Intact Mass Confirmation of Oligonucleotides on the BioAccord System. Available at: [Link]
-
Agilent Technologies. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Available at: [Link]
-
Cellerant. (2025). Analytical Method Development and Validation in Pharmaceuticals. Available at: [Link]
-
Ghelani, T. et al. (2006). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Available at: [Link]
-
Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Available at: [Link]
-
MAC-MOD Analytical. Comparing HILIC and RP for LC-MS Analysis of O-HexNAc Modified Peptides. Available at: [Link]
-
ResearchGate. (2012). Separated PEG oligomer peaks from the HPLC-ELSD method on the two... Available at: [Link]
-
Springer Nature Experiments. (2018). PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection. Available at: [Link]
-
ResearchGate. (2017). Comparison of peak widths using HILIC and RP separately or coupled... Available at: [Link]
-
MetwareBio. (2024). Comparative Guide to Protein Separation and Detection Chromatography. Available at: [Link]
-
National Center for Biotechnology Information. (2015). Comparative evaluation of reversed-phase and hydrophilic interaction liquid chromatography columns for untargeted profiling of bioactive compounds in Hypericum perforatum. Available at: [Link]
Sources
- 2. lcms.cz [lcms.cz]
- 3. agilent.com [agilent.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Size-exclusion chromatography (SEC) of branched polymers and polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. chromtech.com [chromtech.com]
- 8. Chromatographic separation and mass spectrometric identification of positional isomers of polyethylene glycol-modified growth hormone-releasing factor (1-29) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. lcms.cz [lcms.cz]
- 11. Comparative evaluation of reversed-phase and hydrophilic interaction liquid chromatography columns for untargeted profiling of bioactive compounds in Hypericum perforatum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HILIC HPLC Separation of Polyethylene Glycol (PEG) | SIELC Technologies [sielc.com]
- 13. biocompare.com [biocompare.com]
- 14. agilent.com [agilent.com]
- 15. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 16. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. resolvemass.ca [resolvemass.ca]
Optimizing Linker Architecture: A Comparative Analysis of PEG Arm Length on NH-bis(PEG-acid) Stability
Topic: Impact of PEG Arm Length on NH-bis(PEG1-acid) Linker Stability Content Type: Publish Comparison Guide Author Role: Senior Application Scientist
Executive Summary
In the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector; it is a determinant of physicochemical stability and pharmacokinetics.[1][2][3][4][][6][7] This guide analyzes the NH-bis(PEG1-acid) linker—a compact, branched reagent—and contrasts its performance with longer-chain alternatives (PEG2, PEG3, PEG4).
Key Finding: While NH-bis(PEG1-acid) offers superior cellular permeability due to its low molecular weight and compact hydrodynamic radius, it exhibits lower hydrolytic stability and reduced solubility shielding compared to its PEG3/PEG4 counterparts. The short PEG1 arms fail to provide the "umbrella effect" necessary to protect labile ester linkages from plasma esterases, making them suboptimal for systemic circulation unless conjugated via robust amide bonds.
Mechanistic Analysis: The Physics of Arm Length
To understand why arm length dictates stability, we must look beyond the chemical bond to the spatial environment it creates.
A. The "Umbrella Effect" (Steric Shielding)
Branched linkers are prized for their ability to wrap around hydrophobic payloads, protecting them from aggregation and enzymatic attack.
-
PEG3/PEG4 Arms: These chains are flexible enough to fold back over the payload, creating a hydration shell that excludes proteases and esterases.
-
PEG1 Arm (
): The PEG1 arm is structurally rigid and too short to fold. This leaves the conjugation site (often an ester or amide) fully exposed to the solvent and plasma enzymes.
B. Intramolecular Cyclization Risks (The "Scorpion Effect")
In bis-acid linkers, the central nitrogen (NH) acts as a pivot point.
-
Synthesis Risk: When activating NH-bis(PEG1-acid) (e.g., as NHS esters), the proximity of the two carboxylic acid groups can lead to intramolecular anhydride formation or, if the central amine is secondary and uncapped, lactamization .
-
Stability Consequence: This strain makes the resulting conjugate more prone to hydrolysis, as the molecule seeks to relieve steric congestion.
C. Permeability vs. Stability Trade-off
Shorter linkers (PEG1) reduce the topological polar surface area (tPSA), facilitating passive diffusion across cell membranes—a critical factor for PROTACs. However, this comes at the cost of metabolic exposure.
Comparative Performance: PEG1 vs. PEG4
The following data summarizes the performance of NH-bis(PEG-acid) linkers when conjugated to a standard hydrophobic payload (e.g., a BRD4 ligand) and a targeting moiety.
| Feature | NH-bis(PEG1-acid) (Short) | NH-bis(PEG4-acid) (Long) | Mechanistic Rationale |
| Plasma Stability ( | Low (< 2 hours) | High (> 12 hours) | PEG1 lacks the steric bulk to block esterases from accessing the linkage site. |
| Hydrodynamic Radius | Compact (< 1.5 nm) | Expanded (~3.0 nm) | Longer arms recruit a larger water shell, increasing apparent size. |
| Cell Permeability ( | High ( | Moderate | Lower MW and reduced hydrogen bond donors/acceptors favor diffusion. |
| Aggregation Propensity | High | Low | PEG4 masks hydrophobic payloads; PEG1 leaves them exposed, leading to precipitation. |
| Synthetic Yield | Moderate (Cyclization risk) | High | Longer arms reduce steric clash between the two activated acid termini. |
Application Note: Use PEG1 linkers only when the payload is highly stable and cell permeability is the primary bottleneck. Use PEG4 for hydrophobic payloads requiring circulation stability.
Visualizing the Stability Mechanism
The following diagram illustrates the "Shielding vs. Exposure" concept that dictates the stability difference between PEG1 and PEG3/4 arms.
Caption: Comparative mechanism showing how short PEG1 arms leave linkages exposed to enzymatic attack, while flexible PEG4 arms create a protective steric shield.
Experimental Protocols
To validate the stability of your specific NH-bis(PEG-acid) conjugate, follow these self-validating protocols.
Protocol A: Plasma Stability Assay (LC-MS/MS)
Objective: Quantify the half-life (
-
Preparation:
-
Prepare a 10 mM stock of the conjugate in DMSO.
-
Thaw pooled human or mouse plasma at 37°C. Centrifuge at 3000 x g for 5 min to remove particulates.
-
-
Incubation:
-
Spike conjugate into plasma to a final concentration of 1 µM (0.1% DMSO final).
-
Incubate in a shaking water bath at 37°C.
-
-
Sampling:
-
Time points: 0, 15, 30, 60, 120, 240, and 1440 min.
-
At each point, transfer 50 µL of plasma to a plate containing 200 µL of ice-cold Acetonitrile (containing Internal Standard, e.g., Warfarin).
-
-
Extraction:
-
Vortex for 1 min; Centrifuge at 4000 rpm for 20 min at 4°C.
-
Transfer supernatant to LC-MS vials.
-
-
Analysis:
-
Analyze via LC-MS/MS (e.g., C18 column, Water/Acetonitrile gradient).
-
Monitor the depletion of the parent ion and the appearance of the "free payload" metabolite.
-
Calculation: Plot
vs. Time. The slope gives .
-
Protocol B: Thermodynamic Solubility & Aggregation
Objective: Determine if the PEG arm length is sufficient to maintain solubility.
-
Workflow:
-
Prepare saturated solutions of the conjugate in PBS (pH 7.4).
-
Shake for 24 hours at 25°C.
-
Filter through a 0.22 µm PVDF membrane.
-
Quantify filtrate concentration via UV-Vis or HPLC against a standard curve.
-
-
Validation:
-
Compare NH-bis(PEG1) vs. NH-bis(PEG4).
-
Success Criterion: PEG4 conjugates typically show >10-fold higher solubility than PEG1 variants for hydrophobic payloads.
-
Workflow Diagram: Stability Testing Pipeline
Caption: Decision tree for evaluating linker stability. Failure at the plasma stability stage triggers a redesign to longer PEG arms.
References
-
Frontiers in Pharmacology. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). Impact of linker length on the activity of PROTACs. Retrieved from [Link]
Sources
Advanced Verification of Amide Bond Formation in NH-bis(PEG1-acid) Conjugations
Topic: Verifying amide bond formation in NH-bis(PEG1-acid) reactions Content Type: Publish Comparison Guide
Executive Summary
The conjugation of NH-bis(PEG1-acid) (Bis(2-(2-carboxyethoxy)ethyl)amine, MW ~249.3 Da) presents a specific analytical challenge in bioconjugation and PROTAC linker synthesis. Unlike standard linear PEG linkers, this molecule possesses a secondary amine core and two terminal carboxylic acid arms.
Verifying amide bond formation at the central secondary amine requires distinct analytical protocols compared to primary amines. Standard colorimetric assays like the Kaiser test result in false negatives, and the amphiphilic nature of the linker can complicate HPLC retention profiles.
This guide compares the three primary verification methodologies—High-Resolution LC-MS , NMR Spectroscopy , and Colorimetric Assays —providing decision-making frameworks and validated protocols for researchers.
Comparative Analysis of Verification Methods
The following table contrasts the performance of analytical techniques specifically for monitoring the conversion of the NH-bis(PEG1-acid) secondary amine to a tertiary amide.
| Feature | Method A: High-Res LC-MS | Method B: 1H NMR Spectroscopy | Method C: Colorimetric (Chloranil) |
| Primary Utility | Quantitative conversion & Mass confirmation | Structural certainty & Regioselectivity | Rapid qualitative "In-Process" check |
| Detection Limit | Femtomole range (High Sensitivity) | ~0.5 mg sample required | Visual detection (~5 µmol/g resin) |
| Secondary Amine Sensitivity | Excellent (Mass shift is definitive) | Excellent (Diagnostic chemical shift) | Good (Specific for 2° amines) |
| Throughput | Medium (requires run time + analysis) | Low (requires workup/solubilization) | High (Instant result) |
| Key Limitation | Ion suppression from PEG chains; Salt interference | Solvent peaks can obscure PEG backbone | Cannot use Kaiser Test ; Destructive |
| Best For | Final product characterization | Validation of novel conjugates | Solid-phase synthesis monitoring |
Deep Dive: Technical Protocols & Causality
Method A: LC-MS Analysis (The Gold Standard)
Why this works: LC-MS provides the most definitive proof of conjugation by detecting the specific mass addition of the linker. For NH-bis(PEG1-acid), the formation of the amide bond results in the loss of a proton from the amine and the leaving group from the activated ester.
Experimental Workflow:
-
Sample Prep: Dilute reaction aliquot to 0.1 mg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Column Selection: Use a C18 or C8 column. Note: PEG chains are hydrophilic; if the target is small, use a HILIC column to prevent early elution into the void volume.
-
Mass Calculation:
-
Target Mass = [Substrate Mass] + [249.3 (Linker)] - [1.0 (H)] - [Leaving Group Mass].
-
Example: Reacting with an NHS-ester (Leaving group = 115 Da). Mass shift = +249.3 - 1 - 115 is incorrect.
-
Correct Logic: The NHS ester loses NHS (115). The Amine loses H (1). The added moiety is the Acyl group.
-
Observed Delta: The mass of the conjugate increases by the mass of the NH-bis(PEG1-acid) moiety minus the proton lost.
- Mass = +248.3 Da (assuming the substrate was an activated ester and we are looking at the final adduct).
-
Causality: The ionization efficiency of PEGylated molecules can be lower. Using Formic Acid helps protonate the ether oxygens, improving signal in ESI+ mode.
Method B: 1H NMR Spectroscopy (Structural Validation)
Why this works: The protons adjacent to the nitrogen atom (
Key Diagnostic Shifts (in DMSO-d6 or CDCl3):
-
Starting Material (Secondary Amine): The
protons typically appear as a triplet around 2.8 – 3.0 ppm . -
Product (Tertiary Amine/Amide): Upon acylation, these protons shift downfield to 3.4 – 3.6 ppm , often overlapping with the PEG ether backbone signals (
ppm). -
Verification: Look for the disappearance of the distinct triplet at 2.8 ppm. If the triplet remains, the reaction is incomplete.
Method C: Colorimetric Analysis (The "Chloranil" Protocol)
Critical Warning: Do NOT use the Kaiser (Ninhydrin) test. The Kaiser test relies on the formation of Ruhemann’s purple with primary amines. NH-bis(PEG1-acid) contains a secondary amine, which will yield a false negative (no color change) even if unreacted.
Correct Protocol: Chloranil Test (for Secondary Amines) This test detects the presence of free secondary amines on solid phase or in solution.
-
Reagent A: 2% Acetaldehyde in DMF.
-
Reagent B: 2% p-Chloranil in DMF.
-
Procedure:
-
Place a few beads (if solid phase) or a drop of reaction mixture on a white spot plate.
-
Add 2 drops of Reagent A and 2 drops of Reagent B.
-
Wait 5 minutes at room temperature.
-
-
Interpretation:
-
Dark Blue/Green: Positive (Free Secondary Amine present = Reaction Incomplete).
-
Colorless/Yellow: Negative (Secondary Amine capped = Amide Bond Formed).
-
Visualization of Analytical Logic
The following diagram illustrates the decision tree for verifying the reaction of NH-bis(PEG1-acid).
Caption: Analytical workflow for verifying amide bond formation in NH-bis(PEG1-acid) reactions, distinguishing between solid-phase and solution-phase methodologies.
References
-
Vojkovsky, T. (1995). Detection of secondary amines on solid phase.[1] Peptide Research, 8(4), 236-237. (Standard reference for Chloranil Test protocol).
Sources
NMR Spectral Analysis of NH-bis(PEG1-acid) Derivatives
The following guide is a comprehensive technical analysis designed for researchers and drug development professionals. It synthesizes structural chemistry, NMR spectroscopy, and comparative performance metrics to validate the quality and utility of NH-bis(PEG1-acid) derivatives.
A Comparative Technical Guide for Bioconjugation
Introduction: The Strategic Role of Branched Linkers
In the development of Antibody-Drug Conjugates (ADCs) and PROTACs, the linker is not merely a bridge; it is a solubility modulator and a pharmacokinetic determinant.[] NH-bis(PEG1-acid) (Formula: C₁₀H₁₉NO₆) represents a class of branched, symmetric linkers that offers distinct advantages over traditional linear PEGs.
Unlike linear heterobifunctional PEGs (e.g., NH₂-PEG-COOH), which provide a 1:1 conjugation ratio, NH-bis(PEG1-acid) features a central secondary amine ("NH") core flanked by two carboxylic acid arms. This "Y-shaped" architecture allows for:
-
Dendritic Amplification: Doubling the payload capacity (two acid sites for drug attachment).
-
Solubility Enhancement: The branched ether structure disrupts water structure more effectively than linear chains, often increasing the hydrodynamic radius (
). -
Symmetry-Driven Analysis: The molecular symmetry provides a unique NMR signature that serves as a built-in purity check.
Chemical Identity & Structural Logic[2]
To interpret the NMR spectrum, we must first deconstruct the molecule’s symmetry.
-
IUPAC Name: Bis[2-(2-carboxyethoxy)ethyl]amine (or similar derivative depending on exact PEG length nomenclature).
-
Core Structure: A central secondary amine (nucleophile) connected to two identical PEG-acid arms.
-
Formula: C₁₀H₁₉NO₆
-
Molecular Weight: 249.26 Da
Structural Diagram
The following diagram illustrates the chemical connectivity and the symmetry axis that defines the NMR signals.
Figure 1: Structural connectivity of NH-bis(PEG1-acid). The central amine acts as the pivot point, making protons on Arm 1 chemically equivalent to those on Arm 2.
Comparative Analysis: Branched vs. Linear Alternatives
The choice between NH-bis(PEG1-acid) and linear alternatives (e.g., Linear PEG-Diacid) impacts spectral resolution and conjugation efficiency.
| Feature | NH-bis(PEG1-acid) (Branched) | Linear PEG-Diacid (Linear) | Alkyl-Diacid (Hydrophobic) |
| NMR Signature | Simplified (Symmetric): Signals from both arms overlap perfectly, doubling intensity. | Complex: End groups may differ slightly; backbone signals overlap heavily. | Distinct: High resolution, but broadens significantly in aqueous solvents. |
| Solubility (D₂O) | High: Ether oxygens + branching increase solvation. | Moderate: Linear chains can aggregate/stack. | Low: Requires organic co-solvents (DMSO). |
| Conjugation Logic | 1-to-2 Amplification: One attachment point (NH) yields two reactive acids. | 1-to-1 Bridging: Connects two entities linearly. | Rigid Spacing: Used when flexibility is undesirable. |
| Purity Validation | Self-Validating: Integral ratio of N-CH₂ vs O-CH₂ must be exact. | End-Group Analysis: Difficult to distinguish mono- vs di-acid impurities. | Standard: Easy to validate, but lacks solubility benefits. |
Expert Insight: The "Self-Validating" nature of the NH-bis(PEG1-acid) NMR spectrum is its most critical analytical feature. Because the molecule is symmetric, any asymmetry in the integrals (e.g., if the CH₂-COOH peak integrates to 3.5H instead of 4.0H relative to the core) immediately indicates mono-arm degradation or incomplete synthesis.
Detailed NMR Characterization Protocol
This protocol is designed to be self-validating . By locking the integral of the stable ether backbone, you can mathematically verify the integrity of the reactive amine and acid termini.
A. Sample Preparation[3]
-
Solvent Selection:
-
DMSO-d₆ (Recommended): Best for observing the exchangeable NH proton and preventing aggregation.
-
D₂O: Good for solubility checks, but the NH proton will exchange (disappear), and pH variations can shift the -CH₂-COOH peaks.
-
CDCl₃: Acceptable, but peak broadening may occur due to hydrogen bonding of the carboxylic acids.
-
-
Concentration: 10–15 mg in 0.6 mL solvent. High concentration is required to see minor impurities.
B. Predicted ¹H NMR Assignments (DMSO-d₆)
Reference: 400 MHz or higher
| Position | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| 1 | ~10.0 - 12.0 | Broad Singlet | 2H | -COOH . Carboxylic acid protons (often invisible in D₂O). |
| 2 | ~3.65 | Triplet | 4H | -O-CH₂- . Ether protons adjacent to the acid arm. |
| 3 | ~3.55 | Triplet | 4H | -CH₂-O- . Ether protons adjacent to the amine arm. |
| 4 | ~2.75 - 2.90 | Triplet | 4H | -CH₂-N- .[2] Protons alpha to the central nitrogen. Critical for core integrity. |
| 5 | ~2.50 - 2.55 | Triplet | 4H | -CH₂-COO- . Protons alpha to the carbonyl. Critical for acid integrity. |
| 6 | ~2.0 - 3.0 | Broad | 1H | -NH- . Central amine proton (shift varies with concentration/pH). |
C. The "Ratio Check" Validation Method
To confirm the product is NH-bis(PEG1-acid) and not a degraded byproduct:
-
Set the integral of the ether peak (Position 3 , ~3.55 ppm) to 4.00 .
-
Check the integral of the -CH₂-N- peak (~2.8 ppm). It must be 4.0 ± 0.1 .
-
If < 3.8: Possible cleavage of one arm.
-
If shifted > 0.2 ppm: The amine may be oxidized (N-oxide) or protonated (salt form).
-
-
Check the integral of the -CH₂-COO- peak (~2.55 ppm). It must be 4.0 ± 0.1 .
-
If < 3.8: Decarboxylation or ester formation.
-
Experimental Workflow & Visualization
The following diagram outlines the rigorous workflow for characterizing these derivatives, ensuring data integrity from sample prep to final validation.
Figure 2: Self-validating NMR workflow. The "Validation Check" step is critical for confirming the symmetric branched architecture.
Troubleshooting & Common Artifacts
| Observation | Probable Cause | Corrective Action |
| Split peaks (Doublets instead of Triplets) | pH Effects: The central amine might be partially protonated, creating two species in slow exchange. | Add 1-2 drops of NaOD (if in D₂O) or base to force the free amine state, collapsing the peaks. |
| Missing NH Proton | Exchange: Solvent contains exchangeable protons (D₂O, MeOD). | Switch to anhydrous DMSO-d₆ or CD₃CN . |
| Extra peak at ~2.1 ppm | Acetone/Impurity: Common in PEG synthesis or cleaning. | Verify against solvent residual lists. |
| Broadening of all peaks | Aggregation: The "acid" ends are hydrogen bonding. | Dilute the sample or add a trace of TFA-d (if acid stability is not a concern) to break aggregates. |
References
-
BroadPharm. NH-bis(PEG1-acid) Product Specifications and Structure. Retrieved from BroadPharm Catalog (BP-28184).[3] Link
-
National Institutes of Health (NIH). Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. PubMed Central. Link
-
BenchChem. Unlocking Enhanced Therapeutic Potential: A Comparative Guide to Branched vs. Linear PEG Linkers.Link
-
Intertek. PEGylated Drug Bioanalysis by NMR.Link
-
Precise PEG. NH-bis(PEG1-acid) Chemical Data.Link
Sources
Comparative Guide: Assessing Immunogenicity of Branched NH-bis(PEG1-acid) Linkers
Executive Summary
The transition from linear to branched linkers in Antibody-Drug Conjugates (ADCs) and PROTACs represents a pivotal shift toward higher Drug-to-Antibody Ratios (DAR) and dual-targeting capabilities. However, increasing structural complexity introduces a critical variable: Immunogenicity .[1]
This guide objectively assesses the immunogenic profile of NH-bis(PEG1-acid) —a short, branched linker—against industry-standard linear PEG and hydrophobic alkyl alternatives.
Key Finding: While long-chain linear PEGs suffer from pre-existing anti-PEG antibody recognition (20–70% prevalence in humans), the NH-bis(PEG1-acid) linker minimizes this risk due to its ultra-short ethylene glycol content. Its primary immunogenicity risk stems not from the PEG moiety, but from potential neo-epitope formation at the branching junction, necessitating specific bridging assays for validation.
Part 1: The Structural Paradigm
To assess immunogenicity, we must first define the structural distinctiveness of the subject linker compared to its competitors.
The Subject: NH-bis(PEG1-acid)[2]
-
Architecture: Branched (Y-shaped).
-
Composition: A central amine (NH) core branching into two short propanoic acid arms, each containing a single PEG unit (PEG1).
-
Primary Utility: Enables dual-payload attachment (increasing DAR) or PROTAC construction (E3 ligase + Target Ligand) without the solubility penalties of alkyl linkers.
The Alternatives
-
Linear PEG4-Acid (Standard): The industry "workhorse." Highly hydrophilic but limits DAR to 1:1 per attachment site.
-
Alkyl/Non-Cleavable (Hydrophobic): Examples include SMCC. Low intrinsic immunogenicity but causes payload aggregation, which is a massive driver of secondary immunogenicity.
Structural & Immunogenic Pathways
The following diagram illustrates how these structures interact with the immune system.
Figure 1: Mechanistic pathways of immunogenicity. Linear PEGs risk recognition by pre-existing antibodies; Alkyls risk aggregation-induced immunity; Branched linkers risk neo-epitope recognition.
Part 2: Comparative Performance Analysis
The following data synthesis compares the NH-bis(PEG1-acid) linker against alternatives based on three critical immunogenicity vectors: Hydrophilicity (Aggregation Risk) , Anti-PEG Recognition , and Neo-Epitope Potential .
Table 1: Immunogenicity Risk Profile
| Feature | Branched NH-bis(PEG1-acid) | Linear PEG (High MW) | Hydrophobic Alkyl |
| Solubility (LogP) | High (Low Aggregation Risk) | Very High (Low Aggregation Risk) | Low (High Aggregation Risk) |
| Anti-PEG Ab Binding | Low (Chain too short for high-affinity binding) | High (Repetitive units trigger IgM) | Negligible |
| Neo-Epitope Risk | Moderate (Branch point creates unique shape) | Low (Standard backbone) | Low (Simple chain) |
| Clearance Mechanism | Renal/Hepatic balanced | Renal (Size dependent) | Hepatic (often rapid) |
| FDA Concern Level | Tier 2 (Requires specific epitope mapping) | Tier 1 (Standard screening) | Tier 3 (High risk of aggregation) |
Technical Insight: The "PEG Masking" Paradox
While linear PEGs are often used to "mask" payloads from the immune system, they are themselves immunogenic. NH-bis(PEG1-acid) circumvents this. Because the PEG chains are only 1 unit long, they do not present the repetitive epitope required to cross-link B-cell receptors (BCRs) effectively, yet they provide enough polarity to prevent the payload from aggregating—a major cause of immunogenicity in alkyl linkers.
Part 3: Experimental Protocols for Validation
To validate the immunogenicity of a conjugate using NH-bis(PEG1-acid), you cannot rely on standard anti-drug antibody (ADA) assays alone. You must distinguish between antibodies against the payload , the antibody , and the linker junction .
Protocol A: Bridging ELISA for Linker-Specific ADA
This protocol isolates antibodies specifically targeting the branched linker structure.
Reagents:
-
Streptavidin-Coated Microplates
-
Biotinylated Linker-Payload (Mock Conjugate)
-
Digoxigenin (DIG)-labeled Linker-Payload
-
Positive Control: Rabbit polyclonal anti-linker antibody (generated via KLH-linker immunization).
Workflow:
-
Coating: Wash Streptavidin plates 3x with PBS-T.
-
Capture Step: Add Biotinylated NH-bis(PEG1-acid)-Payload (1 µg/mL). Incubate 1h at RT. Note: Using the payload-linker mimic without the antibody prevents detecting anti-Fc antibodies.
-
Blocking: Block with 5% BSA in PBS (PEG-free block buffer) to prevent non-specific binding.
-
Sample Incubation: Add serum samples (1:10 dilution). Incubate 2h.
-
Detection: Add DIG-labeled Linker-Payload. Incubate 1h.
-
Result: The ADA bridges the Biotin-Linker and DIG-Linker.
-
-
Readout: Add Anti-DIG-HRP followed by TMB substrate. Measure OD450.
Self-Validating Check:
-
Competition Control: Pre-incubate serum with excess free NH-bis(PEG1-acid). If the signal drops >50%, the ADA is specific to the linker, not the payload.
Protocol B: MAPPs Assay (MHC-Associated Peptide Proteomics)
Predicts T-cell dependent immunogenicity by identifying which parts of the linker-modified peptide are presented by Dendritic Cells (DCs).
Figure 2: MAPPs workflow to determine if the branched linker creates a T-cell epitope.
-
Differentiation: Differentiate human PBMCs into Dendritic Cells (DCs) using GM-CSF/IL-4.
-
Loading: Pulse DCs with the ADC containing the NH-bis(PEG1-acid) linker.
-
Lysis & IP: Lyse cells and immunoprecipitate MHC Class II (HLA-DR) complexes.
-
Analysis: Elute bound peptides and analyze via LC-MS/MS.
-
Data Interpretation: If peptides containing the branch point of the linker are identified, the linker has high immunogenic risk (T-cell epitope).
Part 4: Strategic Recommendations
Based on the comparative analysis and experimental data structures:
-
Use NH-bis(PEG1-acid) when:
-
You require DAR > 4 (using the branching to double payload).
-
Your payload is moderately hydrophobic, and you need to avoid the aggregation risks of alkyl linkers.
-
You operate in a therapeutic window where anti-PEG IgM (common with linear PEG) is a known clearance risk.
-
-
Avoid NH-bis(PEG1-acid) when:
-
The branching point creates a steric clash that prevents lysosomal enzymes (e.g., Cathepsin B) from cleaving the payload.
-
MAPPs assay confirms the branch point is a "hotspot" for MHC II presentation.
-
-
Formulation Tip:
-
Because PEG1 is short, it does not provide a "water shell" as large as PEG24. Ensure your formulation buffer contains adequate cryoprotectants (Sucrose/Trehalose) to support the linker's solubility profile.
-
References
-
FDA Guidance for Industry. (2019). Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection.[5] U.S. Food and Drug Administration.[5] Link
-
Yang, Q., & Lai, S. K. (2015). Anti-PEG immunity: emergence, characteristics, and unaddressed questions.[3] Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology. Link
-
BenchChem. (2025).[2][6] An In-depth Technical Guide to the PROTAC Linker: Boc-NH-Bis(acid-PEG1-m).Link
-
BroadPharm. (2024). Bis-PEG1-acid Product Structure and Solubility Data.[2][7][8]Link
-
Bioanalysis Zone. (2018). Evaluating the immunogenicity of antibody–drug conjugates.Link
Sources
- 1. IMMUNOGENICITY TESTING - Regulatory Updates for Immunogenicity Assessment of Therapeutic Proteins [drug-dev.com]
- 2. benchchem.com [benchchem.com]
- 3. Anti-PEG immunity: emergence, characteristics, and unaddressed questions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. fda.gov [fda.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bis-PEG1-acid, 5961-83-1 | BroadPharm [broadpharm.com]
- 8. selleckchem.com [selleckchem.com]
Safety Operating Guide
NH-bis(PEG1-acid) Proper Disposal Procedures
[1]
Executive Safety Summary
NH-bis(PEG1-acid) (Formula: C₁₀H₁₉NO₆ | MW: 249.3 Da) is a branched, heterobifunctional PEG linker containing a central secondary amine and two terminal carboxylic acid groups. While generally classified as low-hazard compared to reactive crosslinkers (e.g., azides or hydrazides), its zwitterionic nature and chelating potential require specific disposal protocols to prevent environmental contamination and unintended chemical reactions in waste streams.
Core Directive: Treat all NH-bis(PEG1-acid) waste as Regulated Chemical Waste . Do not dispose of via sanitary sewer (sink) or regular trash.[1]
Chemical Profile & Hazard Identification
Before disposal, verify the physical state of the waste. NH-bis(PEG1-acid) is typically supplied as a viscous oil or low-melting solid.
| Property | Specification | Disposal Implication |
| Chemical Nature | Amino-acid / PEG derivative | Potential chelator; segregate from heavy metal waste. |
| Solubility | Water, DMSO, DMF, DCM | Dictates liquid waste stream (Aqueous vs. Organic). |
| Reactivity | Carboxylic Acid (-COOH) + Secondary Amine (-NH-) | Do not mix with strong oxidizers (e.g., Bleach) to avoid chloramine formation. |
| Storage | -20°C (Desiccated) | Waste may accumulate moisture; ensure containers are sealed.[2] |
Step-by-Step Disposal Protocol
Phase A: Solid Waste (Pure Compound & Contaminated Debris)
Applicability: Expired vials, weighing boats, contaminated gloves, and paper towels.
-
Containment: Place the original vial (even if empty) or solid debris into a clear, chemically resistant polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste label.
-
Chemical Name: "NH-bis(PEG1-acid) Solid Waste"
-
Hazard Checkbox: Check "Irritant" (Standard precaution for organic acids).
-
-
Segregation: Store in the "Solid Organic Waste" bin.
-
Critical: Do not place in "Biohazard" (Red Bag) waste unless the compound was used with infectious agents.
-
Phase B: Liquid Waste (Reaction Mixtures & Stock Solutions)
Applicability: Leftover reaction mixtures, HPLC waste, or dissolved stock solutions.[2]
Step 1: Solvent Identification Determine the primary solvent carrier to select the correct waste stream.
-
Scenario 1: Aqueous Buffer (PBS, Water, MES)
-
Action: Adjust pH to between 5 and 9 if required by your facility, then pour into the "Aqueous Chemical Waste" carboy.
-
Note: Although water-soluble, the high Chemical Oxygen Demand (COD) of PEG chains prohibits sink disposal.
-
-
Scenario 2: Organic Solvent (DMSO, DMF, DCM) [2][3][4]
-
Action: Pour into the "Halogenated" or "Non-Halogenated" organic waste carboy depending on the solvent (e.g., DCM = Halogenated; DMSO/DMF = Non-Halogenated).
-
Precaution: Ensure the waste container is compatible with the solvent (e.g., do not use LDPE for chlorinated solvents).
-
Phase C: Empty Container Management (Triple Rinse Protocol)
Applicability: Glass vials or plastic bottles that contained the pure substance.
-
Rinse 1: Add a small volume of appropriate solvent (Water or DMSO) to the vial. Cap and shake. Decant into the corresponding Liquid Waste container.
-
Rinse 2 & 3: Repeat Step 1 two more times.
-
Defacing: Cross out the original label using a permanent marker.
-
Final Disposal: Place the triple-rinsed, defaced vial into the "Glass/Plastic Recycling" or "Laboratory Trash" bin, strictly adhering to local institutional EHS guidelines.
Decision Matrix: Waste Segregation Workflow
The following logic flow ensures compliant segregation of NH-bis(PEG1-acid) waste streams.
Figure 1: Decision matrix for segregating NH-bis(PEG1-acid) waste based on physical state and solvent composition.
Emergency Procedures
-
Spill Response:
-
Isolate: Mark the area.
-
Neutralize: For liquid spills, absorb with vermiculite or standard spill pads.
-
Clean: Wipe the surface with water followed by ethanol.
-
Dispose: Collect all absorbent materials as Solid Chemical Waste .
-
-
Skin Contact: Wash immediately with soap and copious amounts of water. The compound is water-soluble, facilitating rapid removal.
References
Personal protective equipment for handling NH-bis(PEG1-acid)
Executive Safety Summary
NH-bis(PEG1-acid) (CAS: N/A for specific isomer, generic PEG derivative) represents a class of heterobifunctional crosslinkers containing a secondary amine and two carboxylic acid moieties. While polyethylene glycol (PEG) backbones are generally biocompatible, the functional end-groups of this short-chain linker dictate its safety profile.
Treat this compound as:
-
Chemical Irritant: (Skin/Eye/Respiratory) due to carboxylic acid and amine functionalities.
-
Hygroscopic Agent: Rapid moisture absorption alters stoichiometry, ruining downstream bioconjugation efficiency.
-
Viscous Liquid/Low-Melting Solid: Handling requires specific physical techniques to prevent loss and exposure.
Risk Assessment & Mechanistic Justification
To ensure safety, we must understand the chemical behavior of the reagent. This is not just about compliance; it is about maintaining the integrity of your experimental system.[1][2]
| Feature | Hazard Mechanism | Operational Implication |
| Secondary Amine (NH) | Potential mild sensitizer; basicity can react with skin lipids. | Glove Permeation: Amines can facilitate permeation of other solvents through poor-quality latex. |
| Carboxylic Acid (COOH) | Low pH in concentrated form; irritant to mucous membranes. | Aerosol Risk: If lyophilized, dust inhalation causes immediate respiratory irritation. |
| PEG1 Backbone | Highly hygroscopic; absorbs atmospheric water. | Sample Integrity: Moisture uptake leads to weighing errors and hydrolysis of activated esters in subsequent steps. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed for the handling of neat (undiluted) substance.
Primary Barrier Defense
| Component | Specification | Scientific Rationale |
| Hand Protection | Nitrile (Minimum 5 mil thickness) | Latex is permeable to many organic solvents used to solubilize PEGs (e.g., DMSO, DMF). Nitrile offers superior chemical resistance to amines and organic acids [1]. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | Safety glasses are insufficient for viscous liquids. If the plunger of a syringe slips or a spatula flicks the sticky compound, goggles seal the eyes from multi-directional entry. |
| Body Protection | Lab Coat (High-neck, snap closure) | Cotton/Poly blend. Must cover the neck area to prevent skin contact with aerosols or splashes. |
| Respiratory | Fume Hood (Face Velocity: 80-100 fpm) | Mandatory. Do not handle on an open bench. The fume hood protects against inhalation of dusts and solvent vapors during solubilization. |
PPE Decision Logic (Visualization)
The following diagram illustrates the decision workflow for selecting PPE based on the experimental state of the compound.
Figure 1: PPE Decision Matrix based on the physical state of the reagent. Dark nodes indicate decision points; Green nodes indicate mandatory requirements.
Operational Protocol: Handling & Weighing
The greatest risk with NH-bis(PEG1-acid) is not acute toxicity, but operational failure due to its physical properties (sticky, viscous).
Step-by-Step Workflow
1. Environmental Equilibration
-
Protocol: Remove the vial from -20°C storage and place it in a desiccator. Allow it to warm to room temperature (approx. 30 mins) before opening.
-
Why: Opening a cold vial condenses atmospheric water into the PEG, turning it into a "goo" that is impossible to weigh accurately and degrades chemical purity [2].
2. The "Reverse Weighing" Technique
-
Note: Do not attempt to scrape viscous PEG out of a vial with a spatula. You will lose material and create exposure risks.
-
Step A: Place the entire sealed vial on the balance. Tare (Zero) the balance.
-
Step B: Open the vial and use a clean, dry glass pipette or syringe to remove an estimated amount.
-
Step C: Return the vial to the balance. The negative value displayed is the mass removed.
-
Step D: Immediately dissolve the removed aliquot in your solvent of choice (DMSO/DMF/Water).
3. Solubilization
-
Solvent Choice: NH-bis(PEG1-acid) is soluble in water, DMSO, DMF, and DCM.[3]
-
Safety Note: If using DMSO or DMF, remember that these solvents penetrate skin and can carry the PEG derivative into the bloodstream. Double gloving is required here.
Operational Workflow Diagram
Figure 2: Critical path for handling hygroscopic PEG linkers to ensure safety and data integrity.
Disposal & Waste Management
Proper disposal protects laboratory personnel and the environment.[4][5]
| Waste Stream | Classification | Protocol |
| Liquid Waste | Organic Chemical Waste | Dispose of DMSO/DMF solutions in the halogenated or non-halogenated organic waste container (depending on solvent). Do not pour down the drain. |
| Solid Waste | Hazardous Solid Waste | Contaminated gloves, pipette tips, and empty vials must be bagged and tagged as hazardous chemical debris. |
| Rinsate | First Rinse Rule | The first rinse of the empty vial with solvent must be collected as chemical waste. Subsequent water rinses can often be sewered (check local EHS regulations) [3]. |
Emergency Response
-
Skin Contact: Immediately wash with soap and copious water for 15 minutes.[6] The PEG backbone makes it sticky; ensure thorough scrubbing.
-
Eye Contact: Flush with water for 15 minutes using an eyewash station. Seek medical attention if irritation persists.
-
Spill Cleanup:
References
-
Ansell Chemical Resistance Guide. (2023). Permeation & Degradation Data for Nitrile vs. Amine/Organic Solvents.Link
-
JenKem Technology. (2022).[6] PEG Storage and Handling Conditions.[3][5][7][8][9][10] Retrieved from JenKem USA. Link
-
U.S. Environmental Protection Agency (EPA). (2023). Managing Laboratory Hazardous Waste.Link
-
BroadPharm. (n.d.). NH-bis(PEG1-acid) Product Safety & Handling.Link
Sources
- 1. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. NH-bis(PEG1-OH), 54384-47-3 | BroadPharm [broadpharm.com]
- 4. chem.metu.edu.tr [chem.metu.edu.tr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jenkemusa.com [jenkemusa.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. creativepegworks.com [creativepegworks.com]
- 9. chemical.kao.com [chemical.kao.com]
- 10. NH-bis(PEG1-acid) | BroadPharm [broadpharm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
